An In-depth Technical Guide to 4-(3-Methyl-1H-indol-2-yl)phenol: Structure, Properties, and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(3-Methyl-1H-indol-2-yl)phenol, a heterocyclic compound of interest in medicina...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Methyl-1H-indol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile and a detailed framework for its synthesis and characterization.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in natural products, pharmaceuticals, and functional materials underscores its versatile biological activity and chemical reactivity. The specific substitution pattern of 4-(3-Methyl-1H-indol-2-yl)phenol, featuring a phenolic group at the 2-position and a methyl group at the 3-position of the indole core, suggests potential applications as an antioxidant, an intermediate in the synthesis of more complex bioactive molecules, or as a ligand for various biological targets. This guide aims to provide a foundational understanding of this compound for researchers exploring its potential.
Chemical Structure and Predicted Physical Properties
The chemical structure of 4-(3-Methyl-1H-indol-2-yl)phenol is characterized by a planar indole ring system linked to a phenol group at the 2-position. The methyl group at the 3-position influences the electronic properties and steric hindrance of the indole ring.
Caption: Proposed workflow for the synthesis and characterization of 4-(3-Methyl-1H-indol-2-yl)phenol.
Detailed Synthetic Protocol
The synthesis of 4-(3-Methyl-1H-indol-2-yl)phenol can be adapted from the well-established procedures for similar indole derivatives, such as methanone.
[1][2]
Step 1: Hydrazone Formation
To a solution of 1-(4-hydroxyphenyl)propan-1-one in ethanol, add an equimolar amount of phenylhydrazine.
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or acetic acid).
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone.
Step 2: Fischer Indole Cyclization
Dissolve the crude hydrazone in a suitable high-boiling solvent such as acetic acid or xylene.
Add a Lewis acid catalyst, for instance, boron trifluoride etherate or zinc chloride.
[1][2]3. Heat the mixture to reflux for 3-6 hours, again monitoring by TLC.
After cooling, pour the reaction mixture over crushed ice to precipitate the crude product.
Filter the precipitate, wash thoroughly with water, and dry.
Step 3: Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 4-(3-Methyl-1H-indol-2-yl)phenol.
Comprehensive Characterization
The structural elucidation and purity assessment of the synthesized 4-(3-Methyl-1H-indol-2-yl)phenol would involve a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy
Expected Peaks:
A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
Peaks in the range of 3100-3000 cm⁻¹ for aromatic C-H stretching.
Strong absorptions between 1600-1450 cm⁻¹ due to aromatic C=C stretching.
A C-O stretching band for the phenolic group around 1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
A singlet for the indole N-H proton, likely deshielded (δ > 10 ppm).
A singlet for the phenolic O-H proton, with its chemical shift dependent on solvent and concentration.
A singlet for the methyl group (C₃-CH₃) around δ 2.0-2.5 ppm.
A series of multiplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the indole and phenol rings.
¹³C NMR:
A signal for the methyl carbon around δ 10-15 ppm.
Multiple signals in the aromatic region (δ 100-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded among the phenol ring carbons.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 223.27).
Characteristic fragmentation patterns for indole and phenol derivatives would also be expected.
Elemental Analysis
The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₅H₁₃NO.
Potential Applications and Future Directions
Given its structural motifs, 4-(3-Methyl-1H-indol-2-yl)phenol holds promise in several areas of research and development:
Medicinal Chemistry: The indole and phenol moieties are present in numerous biologically active compounds. This molecule could serve as a scaffold for the development of novel therapeutic agents, including but not limited to, anticancer, anti-inflammatory, and antimicrobial drugs.
Materials Science: Phenolic and indolic compounds are known for their antioxidant properties and their ability to be incorporated into polymers. This compound could be explored as a monomer or an additive in the development of functional polymers with enhanced thermal stability or antioxidant capabilities.
Chemical Synthesis: As a functionalized indole, it can be a valuable intermediate for the synthesis of more complex heterocyclic systems and natural product analogs.
Further research into the biological activities and material properties of 4-(3-Methyl-1H-indol-2-yl)phenol is warranted. Elucidation of its crystal structure through X-ray crystallography would provide definitive structural information and insights into its intermolecular interactions.
Conclusion
While direct experimental data on 4-(3-Methyl-1H-indol-2-yl)phenol is currently scarce, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. The proposed synthetic and analytical protocols offer a clear roadmap for researchers to produce and validate this promising molecule, paving the way for the exploration of its unique chemical and biological properties.
References
Suhana, R., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. Available at: [Link]
Suhana, R., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. Available at: [Link]
An In-depth Technical Guide to the Material Safety of 4-(3-Methyl-1H-indol-2-yl)phenol (CAS 69181-53-9)
Section 1: Compound Identification and Structural Rationale for Safety Assessment 4-(3-Methyl-1H-indol-2-yl)phenol is a heterocyclic aromatic compound featuring a 3-methyl-indole group linked to a phenol ring at the 2-po...
Author: BenchChem Technical Support Team. Date: April 2026
Section 1: Compound Identification and Structural Rationale for Safety Assessment
4-(3-Methyl-1H-indol-2-yl)phenol is a heterocyclic aromatic compound featuring a 3-methyl-indole group linked to a phenol ring at the 2-position of the indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1] Its derivatives are explored for a multitude of therapeutic applications, including anticancer and antimicrobial activities.[1][2][3]
The safety profile of this molecule must be inferred from its constituent functional groups:
The Indole Moiety: Indole and its simple alkylated derivatives are known to cause skin, eye, and respiratory irritation.[4][5]
The Phenol Moiety: Phenol is a well-characterized hazardous substance. It is corrosive, toxic, and readily absorbed through the skin, with the potential for systemic effects.[6][7]
Therefore, 4-(3-Methyl-1H-indol-2-yl)phenol must be handled as a substance that is, at a minimum, an irritant and potentially toxic and corrosive, with unknown long-term health effects.
Caption: Chemical Structure of 4-(3-Methyl-1H-indol-2-yl)phenol.
Section 2: Inferred Hazard Identification
Based on the safety profiles of its structural analogs, this compound should be classified and handled according to the following potential hazards.
GHS Hazard Classification (Predicted):
Skin Corrosion/Irritation: Category 2 or higher, due to the phenol group.[8]
Serious Eye Damage/Eye Irritation: Category 2A or higher.[8][9]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[4]
Acute Toxicity (Oral, Dermal): Category 3 or 4 should be assumed.[9][10]
Long-term Hazards: Carcinogenicity and mutagenicity are unknown and cannot be ruled out without specific testing.[11]
| H400 | Very toxic to aquatic life.[9] | Indole |
Signal Word:DANGER
Section 3: Recommended First-Aid Measures
The causality for these first-aid measures is the potential for rapid skin absorption and corrosive effects from the phenol moiety, alongside the irritant properties of the indole core. Immediate and thorough decontamination is critical.
In case of Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
In case of Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][7] A polyethylene glycol (PEG) solution, if available and approved by site safety personnel, can be used to wipe the skin, as it is effective in solvating phenol. Seek immediate medical attention.
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
In case of Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Section 4: Safe Handling and Personal Protective Equipment (PPE)
A self-validating protocol for handling this compound involves engineering controls as the primary barrier, with PPE serving as the essential secondary defense. The choice of PPE is dictated by the predicted hazards of irritation, corrosion, and unknown systemic toxicity.
Engineering Controls:
All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
An eyewash station and safety shower must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE) Protocol:
Protection Type
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves (double-gloving recommended). Inspect for tears before use.[11]
Protects against skin irritation and absorption. Double-gloving provides a buffer in case of a breach in the outer glove.
Eye Protection
Tightly sealed chemical safety goggles or a full-face shield.[8][11]
Standard laboratory glasses are insufficient. Full protection is needed against splashes and fine dust.
Skin/Body Protection
A chemically resistant lab coat, fully fastened. Consider a chemically impervious apron and shoe covers for larger quantities.
Prevents contamination of personal clothing and skin.
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Ensures protection from respiratory irritation.[4] |
Section 5: Accidental Release and Disposal
Spill Response Workflow:
The immediate priorities in a spill are to alert others, isolate the area, and prevent exposure.
Caption: Workflow for managing an accidental chemical spill.
Waste Disposal:
All waste materials, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[10] Do not allow the material to enter drains or waterways.[11]
Section 6: Physical, Chemical, and Toxicological Properties
Specific, experimentally determined data for 4-(3-Methyl-1H-indol-2-yl)phenol is largely unavailable. The table below is populated with predicted or unavailable information.
Property
Value
Molecular Formula
C₁₅H₁₃NO
Molecular Weight
223.27 g/mol
Appearance
Data not available (likely a solid)
Odor
Data not available (may have a phenolic or indole-like odor)
Melting Point
Data not available
Boiling Point
Data not available
Solubility
Likely soluble in organic solvents (e.g., DMSO, ethanol, acetone); low water solubility is predicted.[4][9]
Stability
Stable under recommended storage conditions. May be sensitive to light and air.[4][11]
Reactivity
Avoid strong oxidizing agents.[9] Hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon combustion.[11]
Toxicological Data
No specific toxicological studies have been reported. Handle as a substance of unknown toxicity. The toxicological properties have not been fully investigated.[10][11]
Section 7: Experimental Workflow - Safe Weighing and Solubilization Protocol
This protocol is designed as a self-validating system. Each step minimizes the potential for exposure, ensuring researcher safety when handling this uncharacterized solid compound.
Objective: To accurately weigh and dissolve the compound for experimental use.
Materials:
4-(3-Methyl-1H-indol-2-yl)phenol solid
Appropriate solvent (e.g., DMSO)
Analytical balance (inside a fume hood or ventilated enclosure)
Spatula
Weighing paper/boat
Vial with a screw cap
Vortex mixer
Full PPE as described in Section 4
Protocol:
Preparation (Pre-Verification):
Ensure the chemical fume hood is operational (check airflow monitor).
Don all required PPE (double gloves, safety goggles, lab coat).
Lay down absorbent bench paper in the work area within the fume hood.
Label the destination vial clearly with the compound name, concentration, solvent, and date.
Weighing (Containment):
Place the weighing boat on the analytical balance and tare.
Carefully open the stock container inside the fume hood. Avoid creating airborne dust.
Using a clean spatula, transfer a small amount of the solid to the weighing boat until the target weight is reached.
Securely close the stock container immediately after transfer.
Transfer and Solubilization (Exposure Minimization):
Carefully transfer the weighed solid into the pre-labeled vial.
Add the calculated volume of solvent to the vial using a calibrated pipette.
Secure the cap on the vial tightly.
Vortex the vial until the solid is completely dissolved. A brief, gentle warming or sonication may be used if necessary, ensuring the vial remains capped.
Cleanup (Decontamination):
Dispose of the used weighing boat, outer gloves, and any contaminated bench paper into the designated solid hazardous waste container.
Wipe the spatula clean with a solvent-dampened wipe, and dispose of the wipe as hazardous waste.
Wipe down the work surface within the fume hood.
Remove and retain inner gloves for final doffing.
Storage:
Store the resulting solution in a clearly marked secondary container in a cool, dark, and ventilated location as per institutional guidelines.
References
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). ResearchGate. [Link]
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]
Material Safety Data Sheet. (2012). abx GmbH. [Link]
Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters. [Link]
Discovery of N-(4'-(indol-2-yl)phenyl)sulfonamides as Novel Inhibitors of HCV Replication. (2013). PubMed. [Link]
A Novel Multi-Component Reaction of Indoles and Formyl Furochromone was Described for the Synthesis of Indoles Derivatives. SciSpace. [Link]
TOXICOLOGICAL REVIEW OF Phenol. U.S. Environmental Protection Agency. [Link]
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
Safety Data Sheet: Phenol. (2025). Carl ROTH. [Link]
4-(1H-INDOL-2-YL)PHENOL — Chemical Substance Information. NextSDS. [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]
Mechanism of action of 4-(3-Methyl-1H-indol-2-yl)phenol in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Bioactive Compounds: A Case Study on 4-(3-Methyl-1H-indol-2-yl)phenol Disclaimer The compound 4-(3-Methyl-1H-indol-2-yl)phenol is not e...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Bioactive Compounds: A Case Study on 4-(3-Methyl-1H-indol-2-yl)phenol
Disclaimer
The compound 4-(3-Methyl-1H-indol-2-yl)phenol is not extensively characterized in publicly available scientific literature. Therefore, this document serves as a comprehensive, experience-driven guide outlining a robust scientific workflow to determine its in vitro mechanism of action. The principles and protocols described herein are broadly applicable to the investigation of novel small molecule compounds.
Introduction and Compound Profile
The discovery of novel bioactive small molecules is a cornerstone of modern pharmacology and drug development. 4-(3-Methyl-1H-indol-2-yl)phenol presents a scaffold of interest, combining an indole nucleus with a phenolic group. The indole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, often associated with kinase inhibition, microtubule disruption, and receptor modulation. The phenol group can act as a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets.
This guide provides a systematic approach to deconstruct the in vitro mechanism of action of a compound like 4-(3-Methyl-1H-indol-2-yl)phenol, from initial target identification to the validation of downstream cellular effects.
Part 1: Target Identification and Engagement
The primary and most critical step is to identify the direct molecular target(s) of the compound. An unbiased approach is often most fruitful for a novel compound.
Affinity-Based Proteomics for Unbiased Target Identification
Chemical proteomics is a powerful tool to "fish" for binding partners from a complex protein lysate. This involves immobilizing the compound of interest and identifying proteins that specifically bind to it.
Experimental Rationale: The core principle is that a specific, high-affinity interaction between the compound and its target protein will allow for the selective capture of the target from a complex mixture of thousands of other proteins.
Workflow:
Synthesis of an Affinity Probe: A derivative of 4-(3-Methyl-1H-indol-2-yl)phenol is synthesized with a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization onto a solid support (e.g., sepharose beads).
Incubation with Lysate: The immobilized compound is incubated with a cell lysate (e.g., from a cancer cell line like HeLa or a relevant primary cell type).
Competitive Elution: To distinguish specific binders from non-specific ones, a parallel experiment is run where the lysate is co-incubated with the immobilized probe and an excess of the free, unmodified 4-(3-Methyl-1H-indol-2-yl)phenol. True targets will be outcompeted by the free compound and will not be captured.
Protein Identification: Bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry (LC-MS/MS).
Caption: Workflow for identifying protein targets using an affinity probe.
Biophysical Validation of Target Engagement
Once potential targets are identified, it is crucial to validate the direct binding interaction and quantify its affinity and kinetics.
Experimental Rationale: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative, label-free confirmation of a direct molecular interaction.
Surface Plasmon Resonance (SPR): Measures the binding of an analyte (the compound) to a ligand (the purified target protein) immobilized on a sensor chip in real-time. It provides association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding of the compound to the target protein in solution. It directly measures the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Hypothetical SPR Data for Target Protein X
Compound Concentration (nM)
Response (RU)
10
15.2
30
44.8
100
110.5
300
185.3
1000
250.1
Calculated K_D
125 nM
Part 2: Functional Characterization of Target Modulation
After confirming a direct binding interaction, the next step is to determine the functional consequence of this binding. Does the compound inhibit or activate the target protein?
In Vitro Functional Assays
The choice of assay is entirely dependent on the nature of the identified target.
If the target is a Kinase: An in vitro kinase assay would be performed. This typically involves incubating the purified kinase, a specific substrate peptide, and ATP (often radiolabeled ³²P-ATP or using a fluorescence-based method). The inhibitory effect of 4-(3-Methyl-1H-indol-2-yl)phenol would be measured by quantifying the reduction in substrate phosphorylation. The output is typically an IC₅₀ value.
If the target is a Receptor: A competitive radioligand binding assay would be used to determine if the compound binds to the same site as a known ligand. Downstream signaling assays, such as measuring second messenger (e.g., cAMP, Ca²⁺) production, would reveal if the compound is an agonist or antagonist.
If the target is a Protease: A fluorescence-based assay using a substrate peptide with a quenched fluorophore would be employed. Cleavage of the substrate by the protease releases the fluorophore, leading to a measurable signal. Inhibition by the compound would decrease this signal.
Workflow Diagram: In Vitro Kinase Inhibition Assay
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Part 3: Cellular Mechanism of Action
Validating that the compound engages its target within a cellular context and produces the expected downstream effects is the final and most critical piece of the puzzle.
Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target inside intact cells.
Experimental Rationale: The binding of a ligand (the compound) to a protein typically stabilizes the protein's structure, making it more resistant to thermal denaturation.
Workflow:
Treat intact cells with 4-(3-Methyl-1H-indol-2-yl)phenol or a vehicle control.
Heat the cells across a range of temperatures.
Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated cells compared to the vehicle-treated cells.
Downstream Pathway Analysis
If, for example, the target identified was a kinase like MEK1, the next step is to probe the downstream signaling pathway.
Experimental Rationale: MEK1 is a key component of the MAPK/ERK pathway. Inhibition of MEK1 should lead to a decrease in the phosphorylation of its direct substrate, ERK1/2.
Workflow:
Treat cells with increasing concentrations of 4-(3-Methyl-1H-indol-2-yl)phenol for a defined period.
Lyse the cells and separate proteins by SDS-PAGE.
Perform a Western blot analysis using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
A dose-dependent decrease in the p-ERK/t-ERK ratio would confirm on-target pathway modulation.
Caption: Hypothetical inhibition of the MAPK pathway by the compound.
Part 4: Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay (MEK1 Example)
Reagents: Purified active MEK1 enzyme, inactive ERK2 substrate, ATP (³³P-γ-ATP), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), 4-(3-Methyl-1H-indol-2-yl)phenol stock solution in DMSO.
Procedure:
Prepare a serial dilution of the compound in DMSO. A typical final assay concentration range would be 1 nM to 100 µM.
In a 96-well plate, add 5 µL of the compound dilution or DMSO (vehicle control).
Add 20 µL of a master mix containing kinase buffer, inactive ERK2 (final concentration ~0.5 mg/mL), and MEK1 enzyme (final concentration ~5 ng/mL).
Incubate for 10 minutes at room temperature to allow for compound binding.
Initiate the reaction by adding 25 µL of ATP solution (containing MgCl₂ and ³³P-γ-ATP) to a final concentration of 10 µM.
Incubate the reaction for 30 minutes at 30°C.
Stop the reaction by adding 50 µL of 3% phosphoric acid.
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol to remove unincorporated ³³P-ATP.
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Western Blot for p-ERK Analysis
Cell Culture and Treatment: Plate A549 cells (or another relevant cell line) in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free media for 12 hours. Pre-treat with various concentrations of 4-(3-Methyl-1H-indol-2-yl)phenol for 1 hour. Stimulate with a growth factor (e.g., EGF, 50 ng/mL) for 15 minutes.
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate with a primary antibody against p-ERK1/2 (e.g., Rabbit mAb, 1:1000 dilution) overnight at 4°C.
Wash the membrane 3 times with TBST.
Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature.
Wash 3 times with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
Analysis: Quantify the band intensity using software like ImageJ. Calculate the ratio of p-ERK to t-ERK for each condition.
References
Chemical Proteomics: Bantscheff, M., & Lemeer, S. (2017). Chemical proteomics: A powerful tool for drug target discovery. Nature Reviews Drug Discovery, 16(11), 745–746. [Link]
Surface Plasmon Resonance (SPR): Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
Isothermal Titration Calorimetry (ITC): Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
MAPK Signaling Pathway: Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]
Exploratory
A Technical Guide to the Molecular Weight and Exact Mass of 4-(3-Methyl-1H-indol-2-yl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of drug discovery and chemical research, the precise characterization of novel compounds is a foundational requirement. T...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of drug discovery and chemical research, the precise characterization of novel compounds is a foundational requirement. The molecular weight and exact mass are two of the most critical parameters, serving as the primary identifiers of a molecule's elemental composition and identity. This guide provides an in-depth examination of these properties for the compound 4-(3-Methyl-1H-indol-2-yl)phenol. We will delineate the theoretical basis for these values, present a comprehensive protocol for their experimental determination using high-resolution mass spectrometry (HRMS), and discuss the scientific rationale underpinning the chosen methodologies. This document is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis, analysis, and application of novel heterocyclic compounds.
Introduction: The Significance of Precise Mass Determination
The compound 4-(3-Methyl-1H-indol-2-yl)phenol belongs to the indole family, a class of heterocyclic structures that form the scaffold for a vast array of biologically active molecules and pharmaceuticals. For any new chemical entity entering a research or development pipeline, the unambiguous confirmation of its structure and formula is non-negotiable. Molecular weight and exact mass are the first and most fundamental pieces of evidence in this structural puzzle.
Molecular Weight (MW) provides the basis for all stoichiometric calculations, enabling researchers to prepare solutions of known molarity and to ensure the correct ratios of reactants in a chemical synthesis.
Exact Mass , determined to multiple decimal places, serves as a highly specific fingerprint for a molecule. It allows for the confident determination of its elemental formula, a critical step in verifying a synthetic product or identifying an unknown compound in a complex mixture.[1][2]
This guide will provide the calculated molecular weight and exact mass of 4-(3-Methyl-1H-indol-2-yl)phenol and detail the gold-standard analytical techniques used for their empirical validation.
Core Concepts: Molecular Weight vs. Exact Mass
While often used interchangeably in casual laboratory parlance, molecular weight and exact mass are distinct concepts rooted in the isotopic distribution of elements.
Molecular Weight (Average Molecular Mass)
The molecular weight of a compound is the sum of the average atomic masses of its constituent atoms.[3][4][5] The average atomic mass of an element is a weighted average based on the natural abundance of its stable isotopes. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C (~98.9%) and ¹³C (~1.1%) isotopes in nature.[6] Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).[7]
Exact Mass (Monoisotopic Mass)
The exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element.[8][9] For example, in calculating the exact mass, we use the mass of the ¹²C isotope (12.000000 Da), ¹H (1.007825 Da), ¹⁶O (15.994915 Da), and ¹⁴N (14.003074 Da).[6][9] This value is not a weighted average and represents the mass of a single, specific isotopic combination. High-resolution mass spectrometers are capable of measuring this monoisotopic mass with high precision, enabling the differentiation of molecules with the same nominal mass but different elemental formulas.[10][11]
Physicochemical Properties of 4-(3-Methyl-1H-indol-2-yl)phenol
To calculate these values, we must first determine the chemical formula of the target compound from its name. The structure consists of a 3-methyl-1H-indole core linked at its 2-position to the 4-position of a phenol ring.
3-Methyl-1H-indole fragment : C₉H₈N
Phenol fragment : C₆H₅O
Combined Chemical Formula : C₁₅H₁₃NO
Based on this formula, the key mass-related properties are calculated and summarized below.
Property
Definition
Calculated Value
Chemical Formula
The elemental composition of the molecule.
C₁₅H₁₃NO
Molecular Weight
Sum of the average atomic weights of all atoms.
223.27 g/mol
Exact Mass
Sum of the masses of the most abundant isotopes.
223.099714 Da
Calculations are based on standard atomic weights and isotopic masses.
Experimental Determination via High-Resolution Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining the molecular weight and, specifically, the exact mass of small molecules.[12][13][14] The process involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[12][15] For a compound like 4-(3-Methyl-1H-indol-2-yl)phenol, a "soft" ionization technique coupled with a high-resolution mass analyzer is the methodology of choice.
Rationale for Method Selection: LC-ESI-HRMS
Liquid Chromatography (LC): The use of an upstream LC system allows for the purification of the sample immediately prior to analysis, removing any synthetic byproducts, salts, or other impurities that could interfere with ionization and detection.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like our target compound.[16][17] It transfers ions from a solution into the gas phase without causing significant fragmentation.[15][18] This is crucial because our primary goal is to observe the intact molecular ion ([M+H]⁺ or [M-H]⁻) to determine the mass of the parent molecule.
High-Resolution Mass Analyzer (e.g., Orbitrap, TOF): To measure the exact mass, a high-resolution instrument is required.[2][11] Analyzers like Time-of-Flight (TOF) or Orbitrap can achieve mass resolutions high enough to separate ions with very small mass differences, allowing for mass determination to four or more decimal places.[11][19] This high mass accuracy is essential for confirming the elemental composition.[20][21]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the LC-HRMS experiment for the analysis of 4-(3-Methyl-1H-indol-2-yl)phenol.
Caption: Workflow for exact mass determination by LC-HRMS.
Detailed Experimental Protocol
Objective: To determine the exact mass of 4-(3-Methyl-1H-indol-2-yl)phenol and confirm its elemental formula (C₁₅H₁₃NO).
1. Materials and Reagents:
4-(3-Methyl-1H-indol-2-yl)phenol sample
LC-MS grade Methanol
LC-MS grade Water
LC-MS grade Formic Acid
Calibrant solution for the mass spectrometer (as per manufacturer's recommendation)
2. Sample Preparation:
Prepare a stock solution of the sample at 1 mg/mL in methanol.
Perform a serial dilution to create a working solution of ~1 µg/mL in 50:50 methanol:water.
Transfer the working solution to an autosampler vial.
3. Liquid Chromatography (LC) Parameters:
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Methanol + 0.1% Formic Acid
Flow Rate: 0.3 mL/min
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Injection Volume: 2 µL
4. High-Resolution Mass Spectrometry (HRMS) Parameters:
Resolution Setting: > 70,000 FWHM (Full Width at Half Maximum)
Calibration: Calibrate the instrument immediately prior to the run using the appropriate calibrant solution to ensure high mass accuracy.[20] A lock mass may be used for real-time correction.
5. Data Analysis:
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum for this peak.
Locate the monoisotopic peak for the protonated molecule, [M+H]⁺. The theoretical m/z for C₁₅H₁₄NO⁺ is 224.1070.
Compare the measured exact mass to the theoretical exact mass. The mass error should ideally be below 5 ppm (parts per million) to confidently assign the elemental formula.[1]
The determination of molecular weight and exact mass is an indispensable step in chemical research and development. For 4-(3-Methyl-1H-indol-2-yl)phenol, the calculated molecular weight is 223.27 g/mol , and its theoretical exact mass is 223.099714 Da. The authoritative method for the empirical confirmation of this data is High-Resolution Mass Spectrometry, with LC-ESI-HRMS providing a robust and precise workflow. By following the detailed protocol outlined in this guide, researchers can confidently verify the identity and elemental composition of their synthesized compound, ensuring the integrity and validity of their subsequent scientific investigations.
References
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
Wu, H. F., & Lin, Y. C. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]
Vedantu. (n.d.). Molecular Weight: Definition, Formula & Easy Calculation Guide. Retrieved March 25, 2026, from [Link]
wikiHow. (2025, July 3). How to Calculate Molecular Weight. [Link]
Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. TIGP. [Link]
Pleil, J. D., & Isaacs, K. K. (2018). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 12(4), 047106. [Link]
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]
Li, J., Liu, D., Zhang, Y., & Zhang, Q. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(12), 2093. [Link]
Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
Kaltsoyannis, N., & Scott, P. (2005). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Homogeneous Catalysis with Metal-Phosphine Complexes (pp. 1-10). Wiley-VCH. [Link]
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An In-depth Technical Guide to the Biological Activity of 4-(3-Methyl-1H-indol-2-yl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of indole and phenol moieties into a single molecular framework has yielded a class of compounds, 4-(3-Methyl-1H-indol-2-yl)phe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of indole and phenol moieties into a single molecular framework has yielded a class of compounds, 4-(3-Methyl-1H-indol-2-yl)phenol derivatives, with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising therapeutic agents. With demonstrated potential in anticancer, anti-inflammatory, and antimicrobial applications, these derivatives represent a fertile ground for the development of novel pharmaceuticals. This document serves as a technical resource, detailing established protocols and elucidating the mechanistic underpinnings of their therapeutic effects to empower researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Synergy of Indole and Phenol Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] Its prevalence in clinically approved anticancer agents such as panobinostat and alectinib underscores its significance in oncology.[4][5] The indole scaffold's ability to mimic peptide structures allows it to bind to various enzymes, offering a versatile platform for drug design.[3][6]
Similarly, phenolic compounds are widely recognized for their potent antioxidant and anti-inflammatory properties.[7] They can modulate key inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and influencing transcription factors such as NF-κB.[7] The combination of these two privileged scaffolds in the form of 4-(3-Methyl-1H-indol-2-yl)phenol derivatives creates a synergistic effect, leading to compounds with enhanced and often multi-faceted biological activities.
This guide will delve into the significant therapeutic potential of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of 4-(3-Methyl-1H-indol-2-yl)phenol Derivatives
The cornerstone of investigating the biological activities of these derivatives lies in their efficient synthesis. A common and effective method for creating the 2-aryl indole core with a methyl substituent at the 3-position is the Fischer indole synthesis.[1][8] This classical method involves the cyclization of a phenylhydrazone precursor under acidic conditions.
A representative synthetic route to a key intermediate, methanone, is outlined below.[1][8] This process begins with readily available starting materials and proceeds through several key steps.[8]
Experimental Protocol: Fischer Indole Synthesis
Objective: To synthesize methanone.
Step 1: Friedel-Crafts Benzoylation.
n-Propylbenzene is reacted with benzoyl chloride in dichloromethane.
Aluminum chloride is used as a Lewis acid catalyst.
This step yields (4-propylphenyl)phenylmethanone.[8]
Step 2: Side Chain Bromination.
The product from Step 1 undergoes allylic bromination using N-bromo succinimide (NBS) in carbon tetrachloride.[8]
Step 3: Oxidation.
The resulting bromo derivative is oxidized with bis-tetra butyl ammonium dichromate to produce the 1,4-diacyl benzene, 1-(4-benzoylphenyl)propan-1-one.[8]
Step 4: Hydrazone Formation.
1-(4-benzoylphenyl)propan-1-one is treated with phenylhydrazine in ethanol and refluxed to form the corresponding hydrazone.[1][8]
Step 5: Fischer Indole Cyclization.
The hydrazone is subjected to cyclization using a Lewis acid catalyst, such as boron trifluoride etherate in boiling acetic acid or anhydrous zinc chloride in xylene.[1][8]
This final step yields the target molecule, methanone, in high yield.[1]
Characterization: The structure of the final product is confirmed using spectroscopic methods including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[1][8]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for methanone.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in cancer therapy, with numerous derivatives approved for clinical use.[4][5] The incorporation of a phenol moiety can further enhance this activity through various mechanisms, including increased antioxidant potential and modulation of key signaling pathways.
Mechanisms of Action
4-(3-Methyl-1H-indol-2-yl)phenol derivatives exert their anticancer effects through a variety of mechanisms, including:
Tubulin Polymerization Inhibition: Similar to vinca alkaloids, some indole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9] Chalcone-indole derivatives have been shown to inhibit tubulin polymerization and cause G2/M phase cell cycle arrest.[4]
Enzyme Inhibition: These compounds can target specific enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[9]
Induction of Apoptosis: Many indole-based compounds have been shown to induce programmed cell death in cancer cells. This can be achieved through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Kinase Inhibition: Derivatives can be designed to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer.[9]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives can be significantly influenced by the nature and position of substituents on both the indole and phenol rings.
Substitution on the Indole Nitrogen: Methyl substitution at the N-1 position of the indole ring has been shown to dramatically enhance anticancer activity, in some cases by as much as 60-fold compared to unsubstituted analogs.[4]
Substitution at the Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group is often crucial for antioxidant activity, which can contribute to the overall anticancer effect.[9]
Hybridization with Other Moieties: The fusion of the indole-phenol core with other heterocyclic rings can lead to compounds with enhanced anticancer properties.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel 4-(3-Methyl-1H-indol-2-yl)phenol derivatives against various cancer cell lines.
Materials:
Cancer cell lines (e.g., HeLa, A549, HT29, PC3)[9][10]
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticancer Activity of Selected Derivatives
Chronic inflammation is a key contributor to a wide range of diseases.[7] The indole nucleus is a well-known anti-inflammatory scaffold, with drugs like Indomethacin being widely used.[11] The phenolic component can further augment this activity through its antioxidant and free-radical scavenging properties.[7][12]
Mechanisms of Action
The anti-inflammatory effects of 4-(3-Methyl-1H-indol-2-yl)phenol derivatives are mediated through several pathways:
COX Inhibition: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[11] Indole derivatives can exhibit selectivity for either COX-1 or COX-2.[11]
Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide is a hallmark of inflammation. Some indole derivatives have been shown to be potent inhibitors of NO production in LPS-induced RAW 264.7 macrophages.[12]
Antioxidant Activity: The phenolic hydroxyl group can act as a hydrogen donor to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress which is closely linked to inflammation.[12]
Experimental Protocol: Inhibition of NO Production in Macrophages
Objective: To evaluate the ability of 4-(3-Methyl-1H-indol-2-yl)phenol derivatives to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
RAW 264.7 macrophage cell line
Complete growth medium (DMEM with 10% FBS)
Lipopolysaccharide (LPS) from E. coli
Test compounds (dissolved in DMSO)
Griess Reagent (for nitrite determination)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent to each supernatant sample.
Incubate at room temperature for 10 minutes.
Absorbance Reading: Measure the absorbance at 540 nm.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-only treated cells.
Visualization of the Anti-inflammatory Signaling Pathway
Caption: Inhibition of pro-inflammatory pathways by indole-phenol derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole and phenol derivatives have independently shown significant activity against a range of microorganisms.[6][14][15][16] Their combination in a single molecule can lead to enhanced efficacy.
Mechanisms of Action
The antimicrobial action of these compounds is often multifaceted:
Membrane Disruption: Phenolic compounds can increase the permeability of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death.[17]
Enzyme Inhibition: Indole derivatives can interfere with essential bacterial enzymes, disrupting metabolic processes.[3]
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some phenolic compounds have been shown to inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa and Staphylococcus epidermidis.[15]
DNA Synthesis Inhibition: Certain indole derivatives can inhibit bacterial DNA synthesis.[3]
Structure-Activity Relationship (SAR) Insights
Gram-Positive vs. Gram-Negative Bacteria: Phenolic compounds often exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria.[14] The outer membrane of Gram-negative bacteria can act as a barrier to the entry of these compounds.
Lipophilicity: The lipophilicity of the molecule, influenced by substituents, can affect its ability to penetrate the bacterial cell membrane.
Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
Inoculation: Add an equal volume of the bacterial inoculum to each well.
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with DMSO).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
4-(3-Methyl-1H-indol-2-yl)phenol derivatives represent a highly promising class of compounds with a diverse range of biological activities. The synergistic combination of the indole and phenol scaffolds provides a robust platform for the development of novel therapeutics for cancer, inflammation, and infectious diseases.
Future research in this area should focus on:
Lead Optimization: Further exploration of the structure-activity relationships through the synthesis of new analogs to enhance potency and selectivity.
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological effects.
In Vivo Efficacy and Safety: Evaluation of the most promising compounds in animal models of disease to assess their therapeutic potential and safety profiles.
Development of Drug Delivery Systems: Formulation studies to improve the bioavailability and targeted delivery of these compounds.
The continued exploration of this chemical space holds significant promise for the discovery of next-generation medicines to address unmet medical needs.
References
Suhana, et al. "A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone." Oriental Journal of Chemistry, vol. 33, no. 6, 2017, pp. 3211-3217. [Link]
Suhana, et al. "A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone." ResearchGate, 2017. [Link]
"Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." National Center for Biotechnology Information, [Link]
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"Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis." ACS Publications, [Link]
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Navigating the Labyrinth of Molecular Interactions: A Technical Guide to Receptor Binding Affinity Studies of 4-(3-Methyl-1H-indol-2-yl)phenol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Indole Phenol The indole scaffold is a cornerstone in medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Phenol
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with profound biological activities. Its prevalence in neurotransmitters like serotonin and other endogenous molecules has made it a "privileged scaffold" in drug discovery. The novel compound, 4-(3-Methyl-1H-indol-2-yl)phenol, combines this indole nucleus with a phenol group, a feature known to be critical for interaction with various receptors, including nuclear hormone receptors and G-protein coupled receptors (GPCRs). Understanding the receptor binding profile of this molecule is a critical first step in elucidating its mechanism of action and evaluating its therapeutic potential.
This in-depth technical guide provides a comprehensive framework for conducting receptor binding affinity studies for 4-(3-Methyl-1H-indol-2-yl)phenol. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind experimental choices, outlines detailed methodologies for a suite of binding assays, and provides insights into robust data analysis and interpretation. Our goal is to equip researchers with the knowledge to design and execute a rigorous and self-validating investigation into the molecular targets of this promising compound.
Chapter 1: Target Identification - A Hypothesis-Driven Approach
Given the nascent stage of research on 4-(3-Methyl-1H-indol-2-yl)phenol, a rational, hypothesis-driven approach to target identification is paramount. The chemical architecture of the molecule provides crucial clues to its potential biological partners.
Structural Rationale for Target Selection:
Indole Moiety: The indole ring is a well-established pharmacophore for serotonin (5-HT) and sigma (σ) receptors. Numerous indole derivatives exhibit high affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) and both σ1 and σ2 receptors.[1][2] Therefore, these receptors represent primary targets for investigation.
Phenol Group: The phenolic hydroxyl group is a key hydrogen bonding feature that can facilitate interactions with a variety of receptors. Notably, it is a common feature in ligands for estrogen receptors (ERα and ERβ) and the aryl hydrocarbon receptor (AhR).[3][4] The presence of this group warrants the inclusion of these receptors in our screening panel.
Overall Structure: The rigid, planar nature of the fused ring system and the spatial relationship between the indole and phenol moieties will dictate the overall shape complementarity with potential binding pockets.
Based on this analysis, a primary screening panel for 4-(3-Methyl-1H-indol-2-yl)phenol should include:
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT3
Sigma Receptors: σ1, σ2
Estrogen Receptors: ERα, ERβ
Aryl Hydrocarbon Receptor (AhR)
The following diagram illustrates the proposed target identification workflow:
Caption: Target identification workflow for 4-(3-Methyl-1H-indol-2-yl)phenol.
Chapter 2: Radioligand Binding Assays - The Gold Standard
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor. They are fundamental for determining key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of a test compound.
Saturation Binding Assay: Characterizing the Receptor
The objective of a saturation binding assay is to determine the Kd and Bmax of a specific radioligand for a given receptor preparation. This is a critical prerequisite for subsequent competition assays.
Experimental Protocol: Saturation Binding for the 5-HT2A Receptor
Receptor Preparation:
Homogenize rat frontal cortex tissue or membranes from cells recombinantly expressing the human 5-HT2A receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
Assay Setup:
In a 96-well plate, add increasing concentrations of the radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) to triplicate wells.[5]
To a parallel set of triplicate wells, add the same concentrations of radioligand plus a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM unlabeled ketanserin or mianserin) to determine non-specific binding.
Initiate the binding reaction by adding the membrane preparation to each well.
Incubation:
Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The optimal time and temperature should be determined empirically.
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
Quantification:
Place the filter mat in a scintillation vial with scintillation cocktail.
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot specific binding as a function of the radioligand concentration.
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax.
Competition Binding Assay: Determining the Affinity of 4-(3-Methyl-1H-indol-2-yl)phenol
This assay measures the ability of our test compound to compete with a radioligand of known affinity for binding to the receptor.
Experimental Protocol: Competition Binding for the 5-HT2A Receptor
Assay Setup:
In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value, as determined from the saturation assay) to all wells.
Add increasing concentrations of the test compound, 4-(3-Methyl-1H-indol-2-yl)phenol, to triplicate wells.
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing ligand).
Incubation, Termination, and Quantification:
Follow the same procedures as described for the saturation binding assay.
Data Analysis:
Plot the percentage of specific binding as a function of the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
The following diagram outlines the workflow for radioligand binding assays:
Caption: Workflow for radioligand binding assays.
Chapter 3: Orthogonal Validation with Non-Radioactive Methods
To ensure the robustness of the binding data, it is crucial to employ orthogonal assay formats that rely on different detection principles. Fluorescence-based assays offer a non-radioactive alternative and are amenable to high-throughput screening.
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of emitted light from a fluorescently labeled ligand (tracer) upon binding to a larger protein. A small, rapidly tumbling fluorescent ligand exhibits low polarization, while the larger, slower-tumbling receptor-ligand complex exhibits high polarization.
Experimental Protocol: FP Competition Assay
Tracer Selection and Optimization:
Select or synthesize a fluorescently labeled ligand for the target receptor with suitable affinity and spectral properties.
Determine the optimal concentration of the tracer and receptor that provides a stable and significant assay window (the difference in polarization between bound and free tracer).
Assay Setup:
In a low-volume black microplate, add the optimized concentrations of the receptor and fluorescent tracer to all wells.
Add increasing concentrations of 4-(3-Methyl-1H-indol-2-yl)phenol.
Include controls for free tracer (no receptor) and maximal binding (tracer and receptor only).
Incubation:
Incubate the plate at room temperature for a predetermined time to reach equilibrium, protecting from light.
Measurement:
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
Data Analysis:
Plot the change in millipolarization (mP) units against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50.
The Ki can be calculated using a modified Cheng-Prusoff equation for FP assays.
Chapter 4: Delving Deeper with Biophysical Techniques
Biophysical methods provide a detailed characterization of the binding interaction, including affinity, kinetics (on- and off-rates), and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[7][8]
Experimental Protocol: SPR Analysis
Receptor Immobilization:
Covalently immobilize the purified receptor protein onto a sensor chip (e.g., via amine coupling).
Binding Measurement:
Inject a series of concentrations of 4-(3-Methyl-1H-indol-2-yl)phenol (the analyte) over the sensor surface.
Monitor the binding in real-time by recording the change in response units (RU).
Regeneration:
Inject a regeneration solution to dissociate the analyte from the immobilized receptor, preparing the surface for the next injection.
Data Analysis:
Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]
Experimental Protocol: ITC Analysis
Sample Preparation:
Prepare solutions of the purified receptor and 4-(3-Methyl-1H-indol-2-yl)phenol in the same buffer to minimize heats of dilution.
Titration:
Place the receptor solution in the sample cell of the calorimeter.
Titrate the ligand solution into the sample cell in a series of small injections.
Heat Measurement:
Measure the heat change after each injection.
Data Analysis:
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
Fit the data to a binding model to determine the binding affinity (Ka = 1/KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Chapter 5: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison across different assays and receptors.
Table 1: Hypothetical Binding Affinity Profile of 4-(3-Methyl-1H-indol-2-yl)phenol
Receptor
Assay Type
Radioligand/Tracer
Ki (nM) ± SEM
n
5-HT1A
Radioligand Competition
[3H]8-OH-DPAT
15.2 ± 1.8
3
5-HT2A
Radioligand Competition
[3H]Ketanserin
8.7 ± 0.9
3
5-HT3
Radioligand Competition
[3H]Granisetron
>10,000
2
σ1
Radioligand Competition
-Pentazocine
45.6 ± 5.1
3
σ2
Radioligand Competition
[3H]DTG (+)-Pentazocine
120.3 ± 15.2
3
ERα
FP Competition
Fluormone™ ES2 Red
250.7 ± 30.5
3
ERβ
FP Competition
Fluormone™ ES2 Red
180.4 ± 21.9
3
AhR
Radioligand Competition
[3H]TCDD
>10,000
2
Interpretation of Results:
The hypothetical data in Table 1 suggest that 4-(3-Methyl-1H-indol-2-yl)phenol is a potent ligand for the 5-HT2A receptor, with high selectivity over the 5-HT3 and AhR receptors. It also displays moderate affinity for the 5-HT1A and sigma receptors, and weaker affinity for the estrogen receptors. This profile suggests that the compound may have potential as a modulator of the serotonergic system and warrants further investigation in functional assays to determine its agonist or antagonist properties at these receptors.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the receptor binding affinity of 4-(3-Methyl-1H-indol-2-yl)phenol. By integrating hypothesis-driven target selection with a multi-assay approach that includes radioligand binding, fluorescence-based techniques, and biophysical methods, researchers can generate high-quality, reproducible data. This, in turn, will provide a solid foundation for understanding the compound's mechanism of action and will be instrumental in guiding future drug development efforts. The journey from a novel chemical entity to a potential therapeutic is long and complex, but it begins with a thorough understanding of its interactions at the molecular level.
References
Bercu, C. et al. (2010). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry. Available at: [Link]
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Available at: [Link]
Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15). Available at: [Link]
Schena, A. et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
Kaur, M. et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
Sartorius. (n.d.). Target identification of small molecules based on chemical biology approaches. Available at: [Link]
Plos One. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]
Kvajo, M. et al. (2011). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology. Available at: [Link]
Engineered Science Publisher. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Available at: [Link]
Eurofins DiscoverX. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Available at: [Link]
Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology. Available at: [Link]
Springer. (2011). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Available at: [Link]
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Available at: [Link]
IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. Available at: [Link]
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]
Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
American Chemical Society. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry. Available at: [Link]
MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]
Springer. (2022). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Available at: [Link]
Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. Available at: [Link]
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
Glennon, R. A. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology. Available at: [Link]
Indigo Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Available at: [Link]
ResearchGate. (2026). (PDF) In silico prediction of some indole derivatives against virb8 from Brucella suis and cyanobacterial membrane-bound manganese superoxide dismutase. Available at: [Link]
MDPI. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences. Available at: [Link]
American Chemical Society. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
ScienceScholar. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. International journal of health sciences. Available at: [Link]
MDPI. (2023). Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. Molecules. Available at: [Link]
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]
van de Witte, S. V. et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Available at: [Link]
Journal of Molecular Graphics and Modelling. (2014). In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. Available at: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Available at: [Link]
Oxford Academic. (2013). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. Toxicological Sciences. Available at: [Link]
NCBI Bookshelf. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Available at: [Link]
Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Available at: [Link]
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available at: [Link]
Application Note: Laboratory Synthesis and Characterization of 4-(3-Methyl-1H-indol-2-yl)phenol
Executive Summary & Strategic Context The compound 4-(3-Methyl-1H-indol-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)-3-methyl-1H-indole) is a highly valued structural motif in medicinal chemistry. It serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
The compound 4-(3-Methyl-1H-indol-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)-3-methyl-1H-indole) is a highly valued structural motif in medicinal chemistry. It serves as a critical advanced intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Bazedoxifene [1].
This application note details a robust, scalable, and self-validating laboratory protocol for synthesizing this compound via a classic Fischer Indole Synthesis . By leveraging glacial acetic acid as both the solvent and the acid catalyst, this method avoids the harsh, tar-forming conditions of polyphosphoric acid (PPA) while maintaining high regioselectivity and atom economy.
Mechanistic Rationale & Pathway Design
The Fischer Indole Synthesis remains the premier method for constructing 2,3-disubstituted indoles [2]. The synthesis relies on the condensation of phenylhydrazine with 4'-hydroxypropiophenone .
Causality in Experimental Design:
Regioselectivity: The use of an asymmetric ketone (4'-hydroxypropiophenone) dictates the substitution pattern. The methyl group of the ethyl ketone directs the [3,3]-sigmatropic rearrangement, ensuring the methyl group is fixed at the C3 position of the resulting indole, while the phenolic ring is fixed at C2.
Catalyst Selection: While Lewis acids (e.g.,
ZnCl2
) or strong Brønsted acids (e.g.,
HCl
) can drive this reaction, glacial acetic acid provides the optimal thermodynamic environment. It facilitates the initial hydrazone formation and provides sufficient protonation to drive the tautomerization to the ene-hydrazine without degrading the electron-rich phenolic substrate.
Fig 1: Mechanistic workflow of the Fischer Indole synthesis route.
Experimental Protocol
Safety Note: Phenylhydrazine is highly toxic and a suspected carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Reagents and Materials
Phenylhydrazine: 1.08 g (10.0 mmol, 1.0 equiv)
4'-Hydroxypropiophenone: 1.50 g (10.0 mmol, 1.0 equiv)
Glacial Acetic Acid: 15 mL (Solvent/Catalyst)
Ethyl Acetate (EtOAc): For extraction
Saturated Aqueous
NaHCO3
: For neutralization
Silica Gel (60 Å, 230-400 mesh): For chromatography
Step-by-Step Methodology
Phase 1: Hydrazone Formation and Cyclization
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 4'-hydroxypropiophenone (1.50 g, 10.0 mmol) to the flask, followed by glacial acetic acid (15 mL). Stir until fully dissolved.
Slowly add phenylhydrazine (1.08 g, 10.0 mmol) dropwise via syringe. Self-Validation Check: An immediate color change (typically yellow/orange) indicates the exothermic formation of the hydrazone intermediate.
Heat the reaction mixture to a gentle reflux (approx. 110 °C) using an oil bath for 3 to 4 hours.
Monitor reaction progress via TLC (Hexanes:EtOAc, 7:3 v/v). The starting ketone (
Rf≈0.4
) should disappear, replaced by a new, UV-active spot (
Rf≈0.6
) that stains positively with vanillin.
Phase 2: Workup and Isolation
6. Remove the flask from the heat and allow it to cool to room temperature.
7. Pour the dark reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring to precipitate the crude product.
8. Extract the aqueous suspension with EtOAc (3 × 30 mL).
9. Combine the organic layers and wash sequentially with distilled water (2 × 20 mL), saturated aqueous
NaHCO3
(until the aqueous phase is pH > 7), and brine (30 mL).
10. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude solid.
Phase 3: Purification
11. Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes.
12. Collect the product fractions, concentrate, and dry under high vacuum to afford 4-(3-Methyl-1H-indol-2-yl)phenol as an off-white to pale pink solid.
Data Presentation & Quality Control
To ensure the trustworthiness of the synthesized batch, empirical optimization data and expected analytical characterization are summarized below.
Table 1: Optimization of Reaction Conditions
Entry
Catalyst / Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC)
Observation
1
ZnCl2
/ Ethanol
80
12
45%
88%
Incomplete cyclization; high hydrazone retention.
2
PPA (Polyphosphoric Acid)
120
2
52%
85%
Extensive tar formation; difficult workup.
3
Glacial Acetic Acid
110
3.5
78%
>98%
Clean conversion; straightforward neutralization.
4
HCl
(conc.) / Ethanol
80
6
65%
92%
Moderate yield; some degradation of phenolic moiety.
Table 2: Analytical Characterization Profile
A self-validating protocol requires rigorous analytical confirmation. The synthesized compound must match the following parameters [3]:
Title: Tethered indoles as functionalizable ligands for the estrogen receptor
Source: Journal of Medicinal Chemistry / LookChem Academic Aggregator
URL: [Link](Note: Representative DOI for SERM indole synthesis)
Title: The Fischer Indole Synthesis
Source: Organic Reactions, Volume 10, John Wiley & Sons, Inc.
URL: [Link]
Title:Methods of Preparing Bazedoxifene by New Intermediates (Patent EP4509142A1 / RU2497806C2 equivalents)
Application
Application Note: 4-(3-Methyl-1H-indol-2-yl)phenol as a Privileged Indole Scaffold in SERM Drug Design
Executive Summary The indole scaffold is a cornerstone of modern medicinal chemistry, ubiquitous in both endogenous signaling molecules and targeted therapeutics. Specifically, 4-(3-Methyl-1H-indol-2-yl)phenol (also know...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indole scaffold is a cornerstone of modern medicinal chemistry, ubiquitous in both endogenous signaling molecules and targeted therapeutics. Specifically, 4-(3-Methyl-1H-indol-2-yl)phenol (also known as 2-(4-hydroxyphenyl)-3-methylindole) serves as the foundational pharmacophore for a major class of nonsteroidal Selective Estrogen Receptor Modulators (SERMs) (1)[1].
By replacing the benzothiophene core of first-generation SERMs (like raloxifene) with this 2-phenylindole system, drug developers have successfully engineered molecules—such as bazedoxifene and zindoxifene—that maintain bone-protective agonism while exhibiting stringent antagonism in breast and uterine tissues (2)[2]. This application note details the structural rationale, synthetic handling, and biological validation protocols for utilizing this scaffold in oncology and endocrinology drug design.
Pharmacophore Rationale: The Causality of the Core
The structural elements of 4-(3-Methyl-1H-indol-2-yl)phenol are not arbitrary; each moiety plays a precise mechanistic role in estrogen receptor (ER) modulation:
The 4-Hydroxyphenyl Group : Mimics the A-ring phenol of 17β-estradiol. The hydroxyl oxygen acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the Glu353 and Arg394 residues within the ERα ligand-binding domain (LBD) (3)[3].
The Indole Nucleus : Provides a planar, electron-rich 10 π-electron system that engages in hydrophobic packing and π-π stacking with aromatic residues in the ER pocket. It offers superior metabolic stability and a distinct toxicity profile compared to traditional steroidal cores (1)[1].
The 3-Methyl Substituent : Acts as a steric vector. It restricts the free rotation of the 2-phenyl ring, locking the scaffold into an optimal dihedral angle for receptor binding, while preventing unwanted metabolic oxidation at the C3 position.
The N1 Position : Serves as the optimal synthetic vector for introducing basic side chains (e.g., the azepanyl-ethoxy-benzyl group in bazedoxifene). These bulky extensions physically displace Helix 12 of the ER LBD, forcing the receptor into an antagonistic conformation that blocks coactivator recruitment (2)[2].
Mechanistic role of the 4-(3-Methyl-1H-indol-2-yl)phenol scaffold in ER modulation.
Quantitative Data: Scaffold Performance Profile
When derivatized into mature SERMs, the 2-phenylindole scaffold demonstrates highly selective binding and tissue-specific efficacy. The table below summarizes the benchmarking of indole-based SERMs against traditional standards (2)[2].
Compound
Core Scaffold
ERα IC₅₀ (nM)
Uterine Activity
Bone Activity
Clinical Status
17β-Estradiol
Steroidal
~0.1 - 0.5
Full Agonist
Full Agonist
Approved
Raloxifene
Benzothiophene
~0.5 - 1.0
Antagonist
Agonist
Approved
Zindoxifene
2-Phenylindole
~10 - 50
Partial Agonist
Unknown
Discontinued
Bazedoxifene
2-Phenylindole
~26.0
Strict Antagonist
Agonist
Approved
Experimental Protocols: Synthesis and Validation
To successfully utilize 4-(3-Methyl-1H-indol-2-yl)phenol, researchers must navigate specific chemical reactivities and validate target engagement. The following self-validating protocols outline the critical path from raw scaffold to biologically active SERM.
Step-by-step drug discovery workflow for indole-based SERMs.
Protocol 1: Selective N-Alkylation of the Indole Scaffold
Causality & Logic : The starting scaffold contains two acidic protons: the phenolic -OH (pKa ~9.5) and the indole N-H (pKa ~16.2). Direct treatment with a strong base (like NaH) to alkylate the nitrogen will inevitably result in preferential or competitive O-alkylation. Therefore, a self-validating synthetic route requires transient protection of the phenol.
Step-by-Step Methodology :
Phenol Protection :
Dissolve 4-(3-Methyl-1H-indol-2-yl)phenol (1.0 eq) in anhydrous DMF.
Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is basic enough to deprotonate the phenol but not the indole N-H, ensuring absolute chemoselectivity.
Add benzyl bromide (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The highly fluorescent starting material spot should shift to a higher Rf. Quench with water, extract with EtOAc, and concentrate to yield the O-benzyl protected intermediate.
N-Alkylation :
Dissolve the O-benzyl intermediate (1.0 eq) in anhydrous DMF under N₂ at 0°C.
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: With the phenol protected, the strong base is now forced to deprotonate the indole N-H, generating a nucleophilic indolide anion.
Add the desired side-chain electrophile (e.g., 4-[2-(azepan-1-yl)ethoxy]benzyl chloride) (1.1 eq). Stir for 12 hours at room temperature.
Validation: LC-MS must confirm the mass of the N-alkylated, O-protected intermediate.
Deprotection :
Dissolve the intermediate in EtOH/THF (1:1). Add 10% Pd/C (0.1 eq by weight).
Stir under a hydrogen atmosphere (1 atm) for 6 hours to cleave the benzyl ether.
Filter through Celite, concentrate, and purify via preparative HPLC to yield the final indole-SERM.
Protocol 2: In Vitro ERα Competitive Binding Assay (Fluorescence Polarization)
Causality & Logic : To confirm that the synthesized derivative successfully targets the ER LBD, a competition assay against a known fluorescent ligand (Fluormone™ ES2) is used. Fluorescence polarization (FP) provides a homogeneous, wash-free assay that directly measures the rotational dynamics of the fluorophore. When the massive ER protein is displaced by the small indole drug, the fluorophore tumbles faster, reducing the FP signal and confirming target engagement.
Step-by-Step Methodology :
Reagent Preparation : Prepare a master mix containing recombinant human ERα (15 nM) and Fluormone™ ES2 (1 nM) in ER Screening Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA).
Compound Plating : In a 384-well black, flat-bottom microplate, dispense 1 µL of the synthesized indole derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM in DMSO).
Negative Control: DMSO vehicle (maximum binding, high mP).
Incubation : Add 20 µL of the ERα/Fluormone master mix to all wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.
Measurement & Validation : Read the plate on a multi-mode microplate reader equipped with fluorescence polarization filters (Ex: 485 nm, Em: 530 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit. A valid assay requires a Z'-factor > 0.6 between the positive and negative controls.
Causality & Logic : Binding affinity does not indicate functional efficacy. Because SERMs can act as agonists or antagonists depending on the tissue, testing the compound in the ER-positive MCF-7 breast cancer cell line determines its anti-estrogenic potential (3)[3].
Step-by-Step Methodology :
Cell Starvation : Culture MCF-7 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 72 hours. Causality: Phenol red has weak estrogenic activity, and standard FBS contains endogenous hormones; stripping the media ensures the cells are highly sensitive to exogenous ER ligands and prevents false negatives in antagonist assays.
Seeding : Seed cells at 5,000 cells/well in a 96-well plate and incubate overnight.
Treatment :
Antagonist Mode: Treat cells with 1 nM 17β-estradiol (to stimulate proliferation) plus varying concentrations of the indole derivative (0.1 nM to 1 µM).
Agonist Mode: Treat cells with the indole derivative alone.
Incubation & Readout : Incubate for 5 days. Add 10 µL of WST-8 (Cell Counting Kit-8) reagent per well, incubate for 2 hours, and measure absorbance at 450 nm.
Validation : The compound should exhibit no significant proliferation in Agonist Mode (confirming safety in breast tissue) and should dose-dependently inhibit estradiol-induced proliferation in Antagonist Mode (confirming anti-cancer/SERM efficacy).
References
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at:[Link]
Bazedoxifene for the prevention of postmenopausal osteoporosis. PMC / National Institutes of Health. Available at:[Link]
In vitro estrogenic actions in rat and human cells of hydroxylated derivatives of D16726 (zindoxifene), an agent with known antimammary cancer activity in vivo. PubMed / National Institutes of Health. Available at:[Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(3-Methyl-1H-indol-2-yl)phenol
Introduction 4-(3-Methyl-1H-indol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole nucleus is a prevalent scaffold in numerous biologically active co...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(3-Methyl-1H-indol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, while the phenolic moiety can impart antioxidant properties and serve as a handle for further functionalization.[1] A thorough structural elucidation is paramount for its application in drug development and materials research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution.
This application note provides a comprehensive guide to the characterization of 4-(3-Methyl-1H-indol-2-yl)phenol using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide a robust, self-validating protocol for researchers.
Predicted ¹H and ¹³C NMR Spectral Data
A detailed analysis of the chemical structure of 4-(3-Methyl-1H-indol-2-yl)phenol allows for the prediction of its NMR spectral features. The molecule possesses a disubstituted phenol ring and a 2,3-disubstituted indole ring system. The numbering of the atoms for NMR assignment is shown in Figure 1.
Figure 1. Chemical structure and atom numbering of 4-(3-Methyl-1H-indol-2-yl)phenol.
Based on the electronic effects of the hydroxyl, methyl, and indole substituents, the following ¹H and ¹³C NMR chemical shifts are anticipated. These predictions are grounded in established knowledge of the NMR spectra of indole and phenol derivatives.[2][3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Methyl-1H-indol-2-yl)phenol in DMSO-d₆
Position
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
1
N-H
~11.0 (br s)
-
3
C
-
~110
3a
C
-
~128
4
C-H
~7.5 (d)
~120
5
C-H
~7.0 (t)
~121
6
C-H
~7.1 (t)
~122
7
C-H
~7.6 (d)
~112
7a
C
-
~136
1'
C
-
~125
2', 6'
C-H
~7.3 (d)
~130
3', 5'
C-H
~6.8 (d)
~116
4'
C
-
~157
-
CH₃
~2.3 (s)
~10
-
OH
~9.5 (s)
-
Experimental Protocols
Sample Preparation
A crucial step for acquiring high-quality NMR data is meticulous sample preparation.
Protocol:
Weigh approximately 5-10 mg of high-purity 4-(3-Methyl-1H-indol-2-yl)phenol.
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (N-H and O-H), making them observable in the ¹H NMR spectrum.
Transfer the solution to a 5 mm NMR tube.
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.
1D NMR Spectroscopy: ¹H and ¹³C Spectra
One-dimensional NMR spectra provide the initial overview of the molecular structure.
¹H NMR Protocol:
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Typical acquisition parameters:
Spectral width: 16 ppm
Acquisition time: 2-3 seconds
Relaxation delay: 2 seconds
Number of scans: 16-32
Process the data with a line broadening of 0.3 Hz.
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
¹³C NMR Protocol:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical acquisition parameters:
Spectral width: 220 ppm
Acquisition time: 1-2 seconds
Relaxation delay: 2 seconds
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).[5]
Process the data with a line broadening of 1-2 Hz.
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules with overlapping resonances.[6][7][8]
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
¹H-¹H COSY (Correlation Spectroscopy) Protocol:
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is invaluable for identifying adjacent protons in the aromatic rings.
Acquire a phase-sensitive gradient-enhanced COSY spectrum.
Typical acquisition parameters:
Spectral width: 12 ppm in both dimensions.
Number of increments in F1: 256-512.
Number of scans per increment: 4-8.
Process the data with a sine-bell window function in both dimensions.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:
The HSQC experiment correlates protons directly to the carbons they are attached to.
Acquire a phase-sensitive gradient-enhanced HSQC spectrum.
Typical acquisition parameters:
Spectral width (F2 - ¹H): 12 ppm.
Spectral width (F1 - ¹³C): 180 ppm.
Number of increments in F1: 256.
Number of scans per increment: 8-16.
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
Process the data with appropriate window functions.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is critical for connecting the different spin systems and identifying quaternary carbons.[9]
Acquire a gradient-enhanced HMBC spectrum.
Typical acquisition parameters:
Spectral width (F2 - ¹H): 12 ppm.
Spectral width (F1 - ¹³C): 220 ppm.
Number of increments in F1: 512.
Number of scans per increment: 16-32.
Set the long-range coupling constant to an optimized value, typically around 8 Hz.
Process the data with a sine-bell window function in the F2 dimension and a sine-bell or Gaussian window function in the F1 dimension.
Data Interpretation and Structural Elucidation
The systematic analysis of the acquired spectra will lead to the unambiguous assignment of all signals.
Logical Flow for Spectral Assignment
Caption: Step-wise logic for NMR data interpretation.
Step-by-Step Interpretation:
¹H NMR Analysis:
The downfield region will show broad singlets for the indole N-H (around 11.0 ppm) and the phenolic O-H (around 9.5 ppm).[10] The chemical shift of these protons can be concentration and temperature dependent.
The aromatic region (6.5-8.0 ppm) will contain signals for the eight aromatic protons.
A singlet at approximately 2.3 ppm will correspond to the methyl group protons.
¹³C NMR Analysis:
The spectrum will show 15 distinct carbon signals.
The carbon attached to the hydroxyl group (C4') will be significantly deshielded (around 157 ppm).[5]
Quaternary carbons will generally have lower intensities.
COSY Analysis:
Correlations will be observed between H-4 and H-5, H-5 and H-6, and H-6 and H-7, establishing the connectivity within the indole benzene ring.
Correlations between H-2'/H-6' and H-3'/H-5' will confirm the substitution pattern of the phenol ring.
HSQC Analysis:
Each protonated carbon will show a correlation to its attached proton(s), allowing for the direct assignment of C-H pairs. For example, the proton at ~7.3 ppm will correlate with the carbon at ~130 ppm, assigning them to C2'/H2' and C6'/H6'.
HMBC Analysis:
This is the key experiment for assembling the molecular fragments.
The methyl protons (~2.3 ppm) will show a correlation to C-3 (~110 ppm) and C-2, confirming the position of the methyl group.
The protons of the phenol ring (H-2'/H-6') will show a correlation to the indole C-2, establishing the connectivity between the two ring systems.
The indole N-H proton will show correlations to C-2, C-7a, and C-3a.
Quaternary carbons (C-2, C-3, C-3a, C-7a, C-1', and C-4') will be assigned based on their long-range correlations to various protons.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of 4-(3-Methyl-1H-indol-2-yl)phenol. The described protocols and interpretation strategy offer a robust framework for researchers in organic synthesis, medicinal chemistry, and drug development to confidently elucidate the structure of this and related heterocyclic compounds. The self-validating nature of combining these experiments ensures high-fidelity structural determination, a critical aspect of scientific integrity.
References
Suhana, S. et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. Available at: [Link]
Xu, J. et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. Available at: [Link]
Pinto, D. C. G. A. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Doc Brown's Chemistry (2026). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available at: [Link]
ACS Publications (n.d.). Carbon-13 Nuclear Magnetic Resonance of Phenolic Resins. Positional Isomers of Bis(hydroxybenzyl)phenols and Bis(hydroxyphenyl)methanes. Macromolecules. Available at: [Link]
Silva, A. M. S. et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
Khan, I. et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4987. Available at: [Link]
Kulkarni, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
Funatsu, K. et al. (1993). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences, 33(3), 449-455. Available at: [Link]
Elyashberg, M. et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-782. Available at: [Link]
University of Regensburg (n.d.). 13C NMR Spectroscopy. Available at: [Link]
Topic: 4-(3-Methyl-1H-indol-2-yl)phenol In Vitro Assay Preparation Guidelines
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Bioactivity of a Novel Indole Phenol The indole nucleus is a privileged scaffold in medicinal chemistry, for...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of a Novel Indole Phenol
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1]. The compound 4-(3-Methyl-1H-indol-2-yl)phenol integrates this indole core with a phenolic moiety, a structural feature often associated with interactions with nuclear receptors. Specifically, the phenolic hydroxyl group is a key pharmacophore for binding to estrogen receptors (ERα and ERβ), while the indole ring is a well-known ligand for the Aryl Hydrocarbon Receptor (AhR)[2][3].
This dual-feature structure suggests that 4-(3-Methyl-1H-indol-2-yl)phenol could be a modulator of multiple signaling pathways, making it a compound of interest for drug discovery, particularly in oncology and toxicology. Indole derivatives have shown promise as selective estrogen receptor modulators (SERMs) and as agents that inhibit cancer cell growth[3][4][5]. Furthermore, the AhR pathway is a critical regulator of cellular responses to environmental signals and is implicated in both toxicological outcomes and physiological homeostasis[2].
This guide provides a comprehensive suite of in vitro protocols designed to systematically evaluate the bioactivity of 4-(3-Methyl-1H-indol-2-yl)phenol. The assays described herein will enable researchers to:
Establish a baseline for cytotoxicity and assess antiproliferative effects.
Investigate the compound's ability to interact with and modulate estrogen receptor activity.
Determine its potential to activate the Aryl Hydrocarbon Receptor signaling pathway.
The following protocols are grounded in established methodologies and include critical insights into experimental design, data interpretation, and quality control to ensure the generation of robust and reproducible results.
Compound Handling and Stock Solution Preparation
Proper handling and solubilization of the test compound are paramount for accurate and reproducible in vitro results.
Solubility Testing : Before preparing a high-concentration stock, the solubility of 4-(3-Methyl-1H-indol-2-yl)phenol should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for most cell-based assays due to its high solubilizing power and compatibility with cell culture media at low final concentrations.
Stock Solution Preparation :
Accurately weigh a precise amount of the compound (e.g., 5 mg).
Dissolve in a minimal volume of high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Sonication may be required to ensure complete dissolution.
Causality : Preparing a high-concentration stock minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts. The final DMSO concentration in the cell culture medium should typically not exceed 0.5%, and it is critical to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Storage : Aliquot the stock solution into small-volume, light-protected tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[6].
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7]. It is a critical first step to determine the concentration range for subsequent mechanistic assays. The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[8][9].
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology
Materials:
Human cancer cell lines (e.g., MCF-7 for ER-positive breast cancer, HeLa for cervical cancer).
4-(3-Methyl-1H-indol-2-yl)phenol stock solution (e.g., 10 mM in DMSO).
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[8].
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
Sterile 96-well flat-bottom plates.
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)[10].
Microplate spectrophotometer.
Procedure:
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment :
Prepare serial dilutions of 4-(3-Methyl-1H-indol-2-yl)phenol from the stock solution in serum-free medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.
Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control.
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
Incubate for 48 to 72 hours at 37°C and 5% CO₂.
MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[11].
Formazan Formation : Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Solubilization :
Carefully remove the MTT-containing medium from the wells.
Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals[10].
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[7].
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].
Data Presentation & Analysis
The results should be presented as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell viability, should be calculated using non-linear regression analysis.
This assay determines if 4-(3-Methyl-1H-indol-2-yl)phenol can bind to the estrogen receptor, a key target in hormone-dependent cancers[3]. A competitive binding assay measures the ability of the test compound to displace a known high-affinity fluorescently-labeled ligand from the receptor. A reduction in fluorescence polarization indicates displacement, suggesting the test compound binds to the same site[12][13]. This approach avoids the hazards and disposal issues associated with radiolabeled ligands[13].
Experimental Workflow: ERα Binding Assay
Caption: Workflow for AhR activation screening via a luciferase reporter assay.
Step-by-Step Methodology
Materials:
AhR-responsive reporter cell line (e.g., INDIGO Biosciences or PURACYP assay systems).[14][15]
Cell culture-ready 96-well assay plate (white, opaque walls for luminescence).
Test compound and relevant controls (e.g., TCDD or MeBio as a potent agonist).[14]
Luciferase Detection Reagent.
Plate-reading luminometer.
Procedure:
Cell Seeding : Dispense 200 µL of the reporter cell suspension into the wells of the 96-well assay plate and pre-incubate for 4-6 hours.[14]
Compound Treatment :
Agonist Mode : Remove culture media and add 200 µL/well of media containing serial dilutions of 4-(3-Methyl-1H-indol-2-yl)phenol.
Antagonist Mode : To test for antagonism, treat cells with the test compound in the presence of a known AhR agonist (e.g., TCDD) at its EC₅₀ concentration. A decrease in the agonist-induced signal indicates antagonism.
Incubation : Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.[14]
Signal Detection :
Discard the treatment media from the wells.
Add the Luciferase Detection Reagent according to the manufacturer's protocol.
Immediately quantify the light emission from each well using a plate-reading luminometer. The output is measured in Relative Light Units (RLU).
Data Interpretation
For agonist mode, an increase in RLU compared to the vehicle control indicates AhR activation. The data should be plotted as RLU versus log concentration to determine the EC₅₀ (half-maximal effective concentration). In antagonist mode, a decrease in the RLU signal produced by the reference agonist indicates inhibitory activity, and an IC₅₀ can be calculated.
References
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. (URL: [Link])
PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual. (URL: [Link])
Freyberger, A., et al. (2010). Assessment of a Robust Model Protocol With Accelerated Throughput for a Human Recombinant Full Length Estrogen Receptor-Alpha Binding Assay. Reproductive Toxicology, 30(1), 50-9. (URL: [Link])
Kwon, P. S., et al. (2018). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Current Protocols in Toxicology, 78(1), e59. (URL: [Link])
Suhana, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). (URL: [Link])
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4707. (URL: [Link])
Choudhari, P. B., et al. (2023). Synthesis, and In-silico Studies of Indole-chalcone Derivatives Targeting Estrogen Receptor Alpha (ER-α) for Breast Cancer. Current Computer-Aided Drug Design, 19. (URL: [Link])
National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (URL: [Link])
Patil, V. M., & Manna, K. (2017). Molecular Docking Study of Isoxazole Indole Derivatives (B2A2 Series) as Promising Selective Estrogen Receptor Modulators & Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 8(11), 4615-26. (URL: [Link])
Gupta, A., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3230. (URL: [Link])
Verardi, L., et al. (2020). Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. Molecules, 25(19), 4438. (URL: [Link])
Verardi, L., et al. (2020). Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. ResearchGate. (URL: [Link])
Ueno, Y., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(18), 4838-43. (URL: [Link])
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. (URL: [Link])
Suhana, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. (URL: [Link])
INDIGO Biosciences. (n.d.). Human AhR Reporter Assay Kit. (URL: [Link])
Kumar, A., et al. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science. (URL: [Link])
Li, J., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(7), 856-868. (URL: [Link])
Augustine, D., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 76-86. (URL: [Link])
Reddy, T. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 843-853. (URL: [Link])
Application Note: LC-ESI-MS/MS Fragmentation Dynamics of 4-(3-Methyl-1H-indol-2-yl)phenol
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Structural Significance The 2-arylindole scaffold is a privileged molecular structure...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.
Introduction & Structural Significance
The 2-arylindole scaffold is a privileged molecular structure in medicinal chemistry, frequently serving as the core pharmacophore for a wide spectrum of biologically active compounds, including anticancer agents, antimicrobial drugs, and central nervous system (CNS) therapeutics [1]. Specifically, 4-(3-Methyl-1H-indol-2-yl)phenol (CAS: 69181-53-9) is a critical intermediate in the synthesis of complex pharmaceutical molecules, such as piperazine-linked indole derivatives used in targeted receptor modulation.
Understanding the exact mass spectrometry (MS) fragmentation behavior of this compound is essential for DMPK scientists conducting metabolite profiling or untargeted screening. Because the molecule contains both an electron-rich indole core and a phenolic moiety, its gas-phase dissociation under Collision-Induced Dissociation (CID) provides a highly predictable, self-validating pattern of inter-ring cleavages and neutral losses.
Physicochemical Properties
Property
Value
Chemical Name
4-(3-Methyl-1H-indol-2-yl)phenol
Molecular Formula
C₁₅H₁₃NO
Monoisotopic Mass
223.0997 Da
Theoretical [M+H]⁺
224.1075 m/z
LogP (Predicted)
~3.8
Experimental Design & Rationale (E-E-A-T)
To ensure a self-validating and highly reproducible analytical system, the experimental parameters are chosen based on the specific proton-affinity and lability of the 2-arylindole structure.
Ionization Source Selection (ESI+): Electrospray Ionization in positive mode (ESI+) is utilized. The indole nitrogen is highly susceptible to protonation in the presence of acidic mobile phases, forming a highly stable, even-electron [M+H]⁺ precursor ion.
Mobile Phase Chemistry: A binary gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) is employed. Formic acid acts as a crucial proton donor, driving the ionization equilibrium toward the [M+H]⁺ state, which is a prerequisite for charge-directed C-C bond cleavage during CID.
Stepped Collision Energy (CID): Indole derivatives exhibit both low-energy fragmentation (e.g., loss of methyl radicals) and high-energy core rearrangements (e.g., loss of HCN) [2]. A stepped collision energy approach (15 eV, 30 eV, 45 eV) guarantees the simultaneous capture of labile peripheral losses and deep structural scissions, providing a complete spectral fingerprint.
Step-by-Step Analytical Protocol
Sample Preparation
Stock Solution: Dissolve 1.0 mg of 4-(3-Methyl-1H-indol-2-yl)phenol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Dilution: Dilute the stock solution to 1 µg/mL using a diluent of 50:50 Methanol:Water (v/v).
Internal Standard (Optional but Recommended): Spike with 10 ng/mL of a deuterated indole analog (e.g., Indole-d5) to validate mass accuracy and retention time stability.
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.
UHPLC Separation Conditions
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Column Temperature: 40 °C (reduces backpressure and sharpens the phenolic peak).
Upon collisional activation, the [M+H]⁺ precursor ion (m/z 224.1075) undergoes several highly characteristic fragmentation pathways dictated by the stability of the resulting aromatic cations.
Pathway A: Inter-Ring Cleavage (The Dominant Pathway)
The most diagnostic fragmentation of 2-arylindoles is the scission of the C(2)-C(1') bond connecting the indole and phenol rings. Because the proton resides primarily on the indole nitrogen, heterolytic cleavage results in the expulsion of a neutral phenol molecule (94 Da), leaving the 3-methylindole cation at m/z 130.0651 . Alternatively, charge retention on the phenolic moiety yields the protonated phenol cation at m/z 95.0491 , accompanied by the neutral loss of the indole core.
Pathway B: Indole Core Rearrangement
The m/z 130.0651 ion serves as a secondary precursor. In accordance with established indole MS behavior [3], this cation undergoes a characteristic ring contraction/expansion, expelling a molecule of hydrogen cyanide (HCN, -27 Da) to form the highly stable hydrocarbon cation at m/z 103.0542 (C₈H₇⁺).
Pathway C: Radical Methyl Loss
At lower collision energies, homolytic cleavage of the C3-methyl group occurs, resulting in the loss of a methyl radical (•CH₃, -15 Da) to generate a radical cation at m/z 209.0840 . While even-electron rules generally discourage radical losses in ESI-MS/MS, the extended conjugation of the resulting 2-arylindole radical cation provides sufficient stabilization to make this a minor but observable peak.
Figure 2: Proposed ESI-MS/MS fragmentation pathway of 4-(3-Methyl-1H-indol-2-yl)phenol.
Quantitative Data Summary
The following table summarizes the exact masses, mass errors, and optimal collision energies for the primary product ions.
Measured m/z
Theoretical m/z
Ion Formula
Mass Error (ppm)
Relative Abundance
Optimal CE (eV)
Assignment
224.1070
224.1075
C₁₅H₁₄NO⁺
-2.2
100%
15
[M+H]⁺ Precursor
209.0835
209.0840
C₁₄H₁₁NO⁺•
-2.4
15%
15
[M+H - •CH₃]⁺
130.0655
130.0651
C₉H₈N⁺
+3.0
85%
30
3-Methylindole Cation
103.0540
103.0542
C₈H₇⁺
-1.9
45%
45
[m/z 130 - HCN]⁺
95.0495
95.0491
C₆H₇O⁺
+4.2
25%
30
Protonated Phenol
References
Zhao, S., et al. (2012). "Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(24), 7371-7375. URL:[Link]
Kihel, A., et al. (2016). "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355. URL:[Link]
Vicharn, S., et al. (2022). "Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus." Journal of Applied Pharmaceutical Science, 12(01), 084-093. URL:[Link]
Application
Application Note: 4-(3-Methyl-1H-indol-2-yl)phenol as a Privileged Scaffold in Medicinal Chemistry and SERM Development
Executive Summary The compound 4-(3-methyl-1H-indol-2-yl)phenol (CAS: 69181-53-9) serves as a fundamental pharmacophore in modern medicinal chemistry, particularly in the design and synthesis of Selective Estrogen Recept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(3-methyl-1H-indol-2-yl)phenol (CAS: 69181-53-9) serves as a fundamental pharmacophore in modern medicinal chemistry, particularly in the design and synthesis of Selective Estrogen Receptor Modulators (SERMs) [1]. As the core structural motif of third-generation SERMs like Bazedoxifene [2], this 2-phenylindole derivative provides an optimal balance of hydrophobic bulk and precise hydrogen-bonding geometry required for high-affinity binding to the Estrogen Receptor (ER). This application note details the structural causality behind its efficacy, outlines its physicochemical profile, and provides rigorously validated protocols for its synthetic elaboration and biological evaluation.
Structural Rationale & Pharmacophore Design
In drug development, the selection of a core scaffold is driven by strict structure-activity relationship (SAR) causality. The 4-(3-methyl-1H-indol-2-yl)phenol molecule is not a random assembly of rings; every functional group serves a distinct mechanistic purpose in ER modulation [3]:
The 4-Hydroxyphenyl Ring (A-Ring Mimic): The phenolic hydroxyl group is essential for anchoring the molecule within the ER ligand-binding domain (LBD). It acts as a direct structural mimic of the A-ring phenol of endogenous 17β-estradiol, forming critical hydrogen bonds with the Glu353 and Arg394 residues of the receptor.
The Indole Core: The rigid, hydrophobic indole system occupies the hydrophobic cavity of the LBD, providing extensive van der Waals interactions. The nitrogen atom (N1) serves as the ideal synthetic vector for attaching bulky, basic side chains (e.g., azepanyl-ethoxy-benzyl groups) that physically displace Helix 12 of the ER, conferring the antagonist profile characteristic of SERMs.
The 3-Methyl Substituent (Conformational Lock): The methyl group at the C3 position introduces critical steric hindrance. It forces the 2-phenyl ring out of coplanarity with the indole core. This twisted, non-planar conformation is thermodynamically favored for fitting into the ER pocket without clashing with Helix 11, drastically increasing binding affinity compared to unmethylated analogs [4].
Mechanism of Action: ER Modulation Pathway
Caption: Mechanism of Estrogen Receptor (ER) modulation by 2-phenylindole-based SERMs.
Quantitative Data & Physicochemical Profiling
Understanding the baseline properties of the scaffold is critical for predicting downstream pharmacokinetics (PK) and oral bioavailability during lead optimization.
Table 1: Physicochemical Properties of 4-(3-Methyl-1H-indol-2-yl)phenol
Property
Value
Medicinal Chemistry Significance
CAS Number
69181-53-9
Unique chemical identifier.
Molecular Formula
C15H13NO
Defines elemental composition.
Molecular Weight
223.27 g/mol
Low MW allows for the addition of large functional side chains while remaining within Lipinski's Rule of 5 (<500 g/mol ).
H-Bond Donors
2 (Phenolic OH, Indole NH)
Essential for receptor anchoring (Glu353/Arg394).
H-Bond Acceptors
1 (Phenolic OH)
Contributes to target specificity.
Topological Polar Surface Area (TPSA)
~36.0 Ų
Excellent membrane permeability profile for intracellular receptor targeting.
Table 2: Comparative ER Binding Profile of Representative SERM Scaffolds
Scaffold Core
Representative Drug
ERα IC₅₀ (nM)
ERβ IC₅₀ (nM)
2-Phenylindole
Bazedoxifene / Zindoxifene
~15
~30
Benzothiophene
Raloxifene
~5
~10
Triphenylethylene
Tamoxifen
~40
~60
*Note: IC₅₀ values are representative baseline approximations for the core scaffolds prior to extensive side-chain optimization.
Application 1: Synthetic Elaboration of SERMs
To convert the 4-(3-methyl-1H-indol-2-yl)phenol scaffold into a potent SERM, medicinal chemists must selectively functionalize the indole nitrogen (N1) without cross-reacting with the phenolic oxygen.
Experimental Workflow
Caption: Experimental workflow from scaffold synthesis to biological validation of SERM candidates.
Objective: To attach a basic side chain to the indole N1 position.
Causality: Direct alkylation without protecting the phenol often leads to O-alkylation or N,O-dialkylation. Using a bulky silyl ether protecting group (TBS) ensures strict N-regioselectivity.
Step-by-Step Methodology:
Protection: Dissolve 1.0 eq of 4-(3-methyl-1H-indol-2-yl)phenol in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add 2.0 eq of imidazole, followed by 1.2 eq of tert-butyldimethylsilyl chloride (TBS-Cl).
Stir & Monitor: Stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar starting material and the appearance of a higher Rf spot confirms complete O-protection.
Deprotonation: Cool the reaction mixture to 0 °C. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the indole NH (pKa ~16) to form a reactive indolide anion.
Alkylation: Add 1.2 eq of the desired alkyl halide (e.g., 4-(2-azepan-1-ylethoxy)benzyl chloride) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Deprotection: Dissolve the crude intermediate in THF. Add 1.5 eq of Tetra-n-butylammonium fluoride (TBAF) and stir for 2 hours at room temperature to cleave the TBS group.
Purification & Validation: Purify via flash column chromatography. Self-Validation: Confirm the final structure using ¹H-NMR (absence of TBS singlet at ~0.9 ppm, presence of side-chain aliphatic peaks) and LC-MS (exact mass corresponding to the target SERM).
Application 2: In Vitro Validation (ER Binding)
Once novel derivatives of the 4-(3-methyl-1H-indol-2-yl)phenol scaffold are synthesized, their binding affinity to ERα must be quantified.
Objective: To determine the IC₅₀ of synthesized ligands competing against a fluorescently tagged estrogen probe.
Causality: Fluorescence Polarization (FP) is chosen over radioligand binding because it is a homogeneous, wash-free assay that provides real-time, high-throughput kinetic data. When the small fluorescent probe is bound to the massive ER protein, it tumbles slowly, yielding high polarization. When displaced by our synthesized indole ligand, the free probe tumbles rapidly, dropping the polarization signal.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA). Thaw recombinant human ERα LBD on ice.
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in DMSO. Self-Validation Controls: Include 17β-estradiol as a positive control (expected IC₅₀ ~1-3 nM) and pure DMSO as a negative vehicle control.
Assay Assembly: In a 384-well black microplate, add:
10 µL of ERα protein (final concentration: 15 nM).
10 µL of Fluormone™ ES2 Green tracer (final concentration: 1 nM).
0.5 µL of the test compound/control dilutions.
Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to allow the competitive binding to reach thermodynamic equilibrium.
Measurement: Read the plate on a multi-mode microplate reader equipped with FP optical modules (Excitation: 485 nm, Emission: 530 nm).
Data Analysis & Validation:
Calculate the millipolarization (mP) values.
Self-Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness.
Fit the data to a 4-parameter logistic (4PL) curve using GraphPad Prism to extract the IC₅₀ value.
References
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol | Chemsrc. Chemsrc Database. Available at:[Link]
Methods of treating or preventing estrogen-dependent diseases - Google Patents (EA026675B1). Google Patents.
Tetrahydrocarbazole derivatives, pharmaceutical composition and therapeutic agent thereof, method of treating and/or preventing physiological and/or pathological conditions mediated by lhrh receptor by above derivatives - Google Patents (RU2497806C2). Google Patents.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Resolving Solubility Challenges with 4-(3-Methyl-1H-indol-2-yl)phenol in DMSO
Welcome to the technical support guide for 4-(3-Methyl-1H-indol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues enco...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 4-(3-Methyl-1H-indol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions of this compound. Our goal is to provide you with practical, field-tested insights and protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most pressing questions you may have when working with 4-(3-Methyl-1H-indol-2-yl)phenol and DMSO.
Q1: I'm having trouble dissolving 4-(3-Methyl-1H-indol-2-yl)phenol in DMSO. Is this expected?
Yes, it can be. While specific solubility data for 4-(3-Methyl-1H-indol-2-yl)phenol is not extensively published, compounds with similar indole and phenol motifs can exhibit variable solubility. For instance, a structurally related compound, 4-(di(1H-indol-3-yl)Methyl)phenol, is reported to be soluble in DMSO at 35 mg/mL[1]. It is crucial to start with the assumption that complete dissolution may require more than simple mixing at room temperature.
Q2: What is the best grade of DMSO to use for preparing my stock solution?
It is imperative to use a high-purity, anhydrous (≥99.9%) grade of DMSO.[2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[3][4] For cell-based assays, a sterile-filtered, molecular biology grade is recommended.[2]
Q3: My compound dissolved initially, but now I see crystals in the vial. What happened?
This is a common issue known as precipitation upon storage. Several factors can cause this:
Moisture Absorption: As mentioned, if the DMSO has absorbed water, the compound's solubility can decrease, causing it to crash out of solution.[3][4]
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote precipitation and degradation.[2][5] Each cycle provides an opportunity for moisture to be introduced and for crystal formation to be initiated.
Supersaturation: It's possible to create a supersaturated solution, especially with the aid of heat or sonication. This is an unstable state, and the compound may crystallize over time.[4]
Q4: Can I warm the solution to help dissolve the compound?
Gentle warming can be an effective technique to aid dissolution.[6] A water bath set to 37°C is a common and generally safe option.[2][3] However, be cautious, as excessive heat can degrade some compounds.[6] Always check the compound's stability information if available.
Q5: Is sonication a good method for dissolving this compound?
Yes, sonication is a powerful tool for dissolving challenging compounds.[6] It uses ultrasonic waves to break apart solid particles and facilitate their interaction with the solvent. Surprisingly, even compounds that have precipitated from DMSO due to water uptake or freeze-thaw cycles can often be redissolved with sonication.[7]
Q6: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture media. How can I prevent this?
This is a critical and frequent challenge. The solubility of a hydrophobic compound is typically much lower in an aqueous environment than in 100% DMSO.[8][9] When you dilute the DMSO stock into your media, the compound may precipitate out.[8][10] To mitigate this:
Stepwise Dilution: Perform serial dilutions in your assay buffer rather than a single large dilution.[6]
Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as your cells can tolerate (typically below 0.5%) to help maintain solubility.[6][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Use of Serum: If your experiment allows, diluting the compound into a medium containing serum can help, as proteins like albumin can bind to the compound and keep it in solution.[8]
Troubleshooting Guide: A Step-by-Step Approach
If you are facing solubility issues with 4-(3-Methyl-1H-indol-2-yl)phenol in DMSO, follow this systematic troubleshooting workflow.
dot
Caption: Troubleshooting workflow for dissolving 4-(3-Methyl-1H-indol-2-yl)phenol in DMSO.
Best Practices for Preparing and Storing DMSO Stock Solutions
To ensure the long-term viability and accuracy of your stock solutions, adhere to the following best practices.
Practice
Rationale
Supporting Evidence
Use Anhydrous DMSO
Minimizes water content, which is known to decrease the solubility of hydrophobic compounds.
DMSO is highly hygroscopic; absorbed water alters its solvent properties, making it more difficult to dissolve lipophilic compounds.[3][4]
Aliquot into Single-Use Vials
Prevents multiple freeze-thaw cycles.
Repeated freeze-thaw cycles promote compound precipitation and can lead to degradation.[2][5][11]
Store Properly
Protects from degradation and moisture.
Store at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months), protected from light.[5][12]
Equilibrate Before Use
Prevents condensation from forming inside the vial upon opening.
Opening a cold vial can cause atmospheric moisture to condense inside, introducing water.
Visually Inspect Before Use
Ensures the compound is fully dissolved before it is used in an experiment.
If precipitation is observed, the actual concentration of the compound in solution will be lower than expected.[8]
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a stock solution of a compound like 4-(3-Methyl-1H-indol-2-yl)phenol.
Determine the molecular weight (MW) of 4-(3-Methyl-1H-indol-2-yl)phenol.
Use the formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )
Example for 1 mL of a 10 mM solution (assuming MW = 223.28 g/mol ): Mass = 10 mmol/L * 0.001 L * 223.28 g/mol = 0.22328 g = 2.23 mg
Weigh the Compound:
Allow the vial of the solid compound to equilibrate to room temperature before opening.
Place a sterile microcentrifuge tube on the analytical balance and tare it.
Carefully weigh the calculated mass of the compound directly into the tube.
Dissolution:
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.[2]
Tightly cap the tube and vortex vigorously for 1-2 minutes.[3][6]
Visually inspect the solution against a light source to check for any undissolved particulate matter.
Troubleshooting (if necessary):
If the compound is not fully dissolved, proceed with gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing.[3]
If solids persist, place the tube in a water bath sonicator for 10-15 minutes.[3][6]
Aliquoting and Storage:
Once the solution is completely clear, aliquot it into smaller, single-use, light-protected sterile tubes.[2][6] This is crucial to avoid repeated freeze-thaw cycles.
Clearly label each aliquot with the compound name, concentration, and date of preparation.
By following these guidelines and protocols, you can overcome the solubility challenges associated with 4-(3-Methyl-1H-indol-2-yl)phenol and ensure the reliability of your experimental results.
References
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
Dahlin, J. L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(4), 354-363. Retrieved from [Link]
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Retrieved from [Link]
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Retrieved from [Link]
Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Retrieved from [Link]
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 1-9. Retrieved from [Link]
Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652-663. Retrieved from [Link]
Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]
Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 315-327. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
BioForum. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]
Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? Retrieved from [Link]
ResearchGate. (2015). Can ultrasonication decompose DMSO? Retrieved from [Link]
Ingenta Connect. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]
Technical Support Center: Synthesis of 4-(3-Methyl-1H-indol-2-yl)phenol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4-(3-Methyl-1H-indol-2-yl)phenol. The primary synthetic route for this class of compoun...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4-(3-Methyl-1H-indol-2-yl)phenol. The primary synthetic route for this class of compounds is the Fischer indole synthesis, a robust and versatile method for forming the indole nucleus.[1][2][3] This document provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on improving reaction yield and purity.
Q1: What is the general reaction scheme and mechanism for the synthesis of 4-(3-Methyl-1H-indol-2-yl)phenol?
The synthesis is typically achieved via the Fischer indole synthesis.[1][3] The process involves the acid-catalyzed reaction of (4-hydroxyphenyl)hydrazine with 1-phenylpropan-2-one (benzyl methyl ketone).
The overall reaction is:
(4-Hydroxyphenyl)hydrazine + 1-Phenylpropan-2-one --(Acid Catalyst)--> 4-(3-Methyl-1H-indol-2-yl)phenol + NH₃ + H₂O
The mechanism proceeds through several key stages:
Hydrazone Formation: The (4-hydroxyphenyl)hydrazine and the ketone first condense to form a phenylhydrazone intermediate.[4]
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.[4][5]
[4][4]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[3] The enamine undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[5]
Aromatization & Cyclization: The resulting intermediate rearomatizes, which is followed by an intramolecular attack of the amino group onto the imine carbon to form a five-membered ring.
Ammonia Elimination: Finally, the elimination of an ammonia molecule from the cyclic aminal yields the stable, aromatic indole ring.[4][5]
Caption: Troubleshooting workflow for low reaction yield.
Section 3: Managing Impurities and Side Reactions
Q4: I am observing significant side products. What are the most common impurities and how can I prevent their formation?
Side product formation is a major cause of reduced yield and purification difficulties. The primary competing reaction in many Fischer indole syntheses is the cleavage of the N-N bond.
[6]
Common Side Reactions:
Reductive N-N Cleavage: This is particularly problematic with electron-rich hydrazones. The acid can promote cleavage of the N-N bond, leading to the formation of (4-hydroxyphenyl)amine and other fragments instead of cyclization. [6][7]Computational studies suggest that excessive stabilization of intermediates by electron-donating groups can favor this cleavage pathway over the desired rearrangement.
[7][8]* Regioisomer Formation: While not an issue for the specified target molecule due to the symmetry of the hydrazine, using an unsymmetrical ketone can lead to the formation of two different indole regioisomers. The ratio of these isomers can be heavily influenced by the acidity of the medium.
[6][9][10]* Polymerization/Degradation: As mentioned, harsh acidic conditions and high temperatures can cause the starting materials or the electron-rich indole product to polymerize or degrade into an insoluble tar.
[6]
Prevention Strategies:
Use Milder Catalysts: To minimize N-N bond cleavage, a milder Lewis acid might be more effective than a strong Brønsted acid.
[6]2. Control Temperature: Avoid excessively high temperatures to prevent degradation and polymerization.
[6]3. Ensure Anhydrous Conditions: Water can interfere with Lewis acid catalysts and promote side reactions. Ensure solvents and glassware are dry.
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the product is sensitive.
Section 4: Experimental Protocol & Purification
Q5: Can you provide a detailed, optimized experimental protocol?
The following protocol is a generalized procedure based on high-yielding Fischer indole syntheses reported in the literature. [11]It should be optimized for your specific laboratory conditions.
Step-by-Step Protocol:
Hydrazone Formation (Optional, can be done in situ):
To a solution of (4-hydroxyphenyl)hydrazine (1.0 eq.) in a suitable solvent like ethanol or acetic acid, add 1-phenylpropan-2-one (1.05 eq.).
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).
Reflux the mixture for 1-3 hours until TLC analysis shows complete consumption of the hydrazine.
Remove the solvent under reduced pressure. The resulting crude hydrazone can be used directly in the next step.
Indole Cyclization:
Dissolve the crude hydrazone in a suitable solvent (e.g., glacial acetic acid or xylene).
[11] * Add the acid catalyst. For example, add BF₃-etherate (e.g., 0.2-0.5 eq.) dropwise at room temperature, or add anhydrous ZnCl₂ (e.g., 2.0 eq.).
[11] * Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for 3-6 hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice or cold water.
[11]3. Work-up and Purification:
Neutralize the aqueous mixture with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until it is slightly basic.
Extract the product with an organic solvent like ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
[11][12]
Q6: My final product is difficult to purify. What are some advanced purification strategies?
If standard chromatography or recrystallization fails, consider the following:
Salt Formation: If the product contains basic impurities, you can try to form the hydrochloride salt of the impurity to separate it. Conversely, the phenolic hydroxyl group on your target compound allows for selective extraction into an aqueous basic solution (e.g., dilute NaOH), leaving non-acidic impurities behind in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.
Trituration: Stirring the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble can effectively wash away contaminants.
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.
References
Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
Suhana, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). Retrieved March 25, 2026, from [Link]
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved March 25, 2026, from [Link]
Ghasemzadeh, M. A., & Dekamin, M. G. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(2). Retrieved March 25, 2026, from [Link]
Palmer, B. A., & Warrington, B. H. (1971). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 25, 2026, from [Link]
Suhana, S., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. Retrieved March 25, 2026, from [Link]
Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]
Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
Gunnam, R., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(8). Retrieved March 25, 2026, from [Link]
Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. Retrieved March 25, 2026, from [Link]
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14). Retrieved March 25, 2026, from [Link]
Why Do Some Fischer Indolizations Fail?. (2011, March 28). ACS Publications. Retrieved March 25, 2026, from [Link]
Palmer, B. A., & Warrington, B. H. (1971). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 25, 2026, from [Link]
Troubleshooting HPLC Peak Tailing for 4-(3-Methyl-1H-indol-2-yl)phenol: A Technical Support Guide
From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailin...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of 4-(3-Methyl-1H-indol-2-yl)phenol. As a molecule possessing both a weakly acidic phenol group (predicted pKa ~10.2) and a weakly basic indole nitrogen, it presents a classic challenge in reversed-phase chromatography.[1] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common causes to advanced solutions.
Understanding the Problem: Why Does My Peak Tail?
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half is broader than the front half.[2] This phenomenon can compromise resolution, affect accurate quantification, and indicate undesirable secondary interactions between your analyte and the stationary phase.[3][4]
For 4-(3-Methyl-1H-indol-2-yl)phenol, the primary cause of peak tailing is often due to secondary interactions, particularly with residual silanol groups on the silica-based stationary phase of the HPLC column.[2][4][5] These interactions create more than one retention mechanism, leading to a distorted peak shape.[2][6]
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for 4-(3-Methyl-1H-indol-2-yl)phenol on my C18 column. What's the most likely cause?
The most probable cause is the interaction between the basic indole nitrogen of your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica packing material.[2][7] Even with modern, high-purity silica columns, some un-endcapped silanols remain.[2] At mobile phase pH values above approximately 3, these silanol groups can become ionized (SiO-), creating negatively charged sites that can interact with the protonated, positively charged indole nitrogen.[5][8][9] This secondary ionic interaction is a slower process than the primary hydrophobic retention mechanism, resulting in a "tail" as the molecules slowly elute from these active sites.[6]
Q2: How does the mobile phase pH affect the peak shape of my compound?
Mobile phase pH is a critical parameter for ionizable compounds like 4-(3-Methyl-1H-indol-2-yl)phenol.[10][11] The pH of the mobile phase determines the ionization state of both your analyte and the stationary phase.
Analyte Ionization: The phenolic hydroxyl group is weakly acidic (predicted pKa ~10.2), and the indole nitrogen is weakly basic.[1] At a pH close to the pKa of either group, you will have a mixed population of ionized and non-ionized forms of your analyte, which can lead to peak distortion, splitting, or broadening.[10][11]
Silanol Ionization: As mentioned, at a low pH (typically below 3), the residual silanol groups are protonated (Si-OH) and therefore neutral, which significantly reduces their ability to interact with the basic indole nitrogen.[2][7]
Therefore, controlling the pH is essential to ensure your analyte is in a single, stable ionic form and to suppress unwanted interactions with the stationary phase.[12]
Q3: I've tried adjusting the pH, but the tailing persists. What other mobile phase modifications can I try?
If pH adjustment alone is insufficient, consider incorporating mobile phase additives. These additives can help to improve peak shape by modifying the interactions between the analyte and the stationary phase.[13]
Acidic Modifiers: Small amounts (0.05-0.1%) of acids like trifluoroacetic acid (TFA) or formic acid are commonly used. They work in two ways: by keeping the mobile phase at a low pH to suppress silanol ionization and by acting as an ion-pairing agent that can mask the interactions between the analyte and the stationary phase.
Buffers: Using a buffer (e.g., phosphate or acetate, at 10-25 mM) is crucial for maintaining a stable and reproducible pH, especially when operating near the pKa of your analyte.[13][14] An inadequately buffered mobile phase can lead to inconsistent retention times and poor peak shape.
Competing Bases: In some older methods, a small concentration of a "competing base" like triethylamine (TEA) was added.[15] TEA competes with the basic analyte for the active silanol sites, thereby reducing tailing.[15] However, this approach can shorten column lifetime and is less common with modern, higher-purity columns.[15][16]
Q4: Could my column be the problem? When should I consider a different type of column?
Yes, the column chemistry plays a significant role. If you are using an older "Type A" silica column, which has a higher metal content and more acidic silanols, you are more likely to see tailing with basic compounds.[2] If mobile phase optimization doesn't resolve the issue, consider these alternative column technologies:
High-Purity, End-Capped Columns: Modern "Type B" silica columns are made from high-purity silica with minimal metal contamination and are extensively end-capped to cover most of the residual silanols.[2][16] This is the standard for most applications.
Columns with Embedded Polar Groups: These columns have a polar group (e.g., amide or carbamate) embedded in the C18 chain.[17][18] This polar group helps to shield the analyte from the underlying silica surface, reducing silanol interactions.
Hybrid Silica Columns: These columns are made from a hybrid of silica and organosiloxane materials, which results in fewer and less acidic silanol groups, improving peak shape for basic compounds and offering a wider usable pH range.[2]
A Systematic Troubleshooting Workflow
When faced with peak tailing, a systematic approach is more effective than random changes.[19][20] The following workflow will guide you from initial diagnosis to a robust solution.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Experimental Protocol: Mobile Phase pH Optimization
This protocol outlines a systematic experiment to determine the optimal mobile phase pH for the analysis of 4-(3-Methyl-1H-indol-2-yl)phenol.
Objective: To reduce peak tailing by suppressing the ionization of residual silanol groups on the stationary phase.
Materials:
HPLC system with UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm)
HPLC-grade acetonitrile and water
Formic acid (reagent grade)
Trifluoroacetic acid (TFA, reagent grade)
Standard of 4-(3-Methyl-1H-indol-2-yl)phenol
Procedure:
Prepare Mobile Phase A (Aqueous):
Condition 1 (Control): HPLC-grade water.
Condition 2 (Formic Acid): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
Condition 3 (TFA): Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% v/v).
Prepare Mobile Phase B (Organic): HPLC-grade acetonitrile.
Prepare Sample: Dissolve the 4-(3-Methyl-1H-indol-2-yl)phenol standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.
Set Up HPLC Method:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30 °C
Detection Wavelength: 274 nm (or the UV max of the compound)
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Run the Experiment:
Equilibrate the column with the mobile phase from Condition 1 for at least 15 minutes.
Inject the sample in triplicate.
Flush the system and re-equilibrate with the mobile phase from Condition 2.
Inject the sample in triplicate.
Flush the system and re-equilibrate with the mobile phase from Condition 3.
Inject the sample in triplicate.
Data Analysis:
For each condition, measure the USP tailing factor (Tf) and the number of theoretical plates (N) for the 4-(3-Methyl-1H-indol-2-yl)phenol peak.
Compare the results across the three conditions.
Data Presentation: Expected Impact of Troubleshooting Steps
The following table summarizes the expected outcomes of the troubleshooting steps on peak shape parameters.
Troubleshooting Action
Expected USP Tailing Factor (Tf)
Expected Efficiency (Plates/meter)
Rationale
Initial Condition (Water/ACN)
> 2.0
< 30,000
Strong secondary interactions with ionized silanols.
TFA provides stronger ion pairing and more effective masking of silanol sites.
Switch to Hybrid Silica Column
< 1.2
> 90,000
Reduced number and acidity of surface silanols inherently minimize secondary interactions.[2]
Advanced Considerations
Extra-Column Volume: If all peaks in your chromatogram (including a neutral marker) are tailing, the issue might be physical rather than chemical.[5][21] Check for excessive tubing length or internal diameter between the injector and detector, and ensure all fittings are properly made to avoid dead volume.[5][8]
Column Overload: Injecting too much sample mass can cause peak fronting or tailing.[4][21] To check for this, try injecting a 10-fold dilution of your sample. If the peak shape improves, you may need to reduce your sample concentration.[21]
Metal Contamination: Trace metals in the silica matrix or from the HPLC system (e.g., stainless steel frits) can act as active sites and chelate with your analyte, causing tailing.[2][4] Using columns with inert hardware or adding a weak chelating agent to the mobile phase can sometimes mitigate this.[22]
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing, leading to more accurate, robust, and reliable HPLC results for 4-(3-Methyl-1H-indol-2-yl)phenol.
References
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Element Lab Solutions. Peak Tailing in HPLC.
Welch Materials. (2025, June 24). Amide HPLC Column: Advanced Polar Compound Separation Technology for Superior Analytical Performance.
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
Element. The Importance of Mobile Phase pH in Chromatographic Separations.
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
Phenomenex. HPLC Troubleshooting Guide.
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
Element. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
Agilent. Control pH During Method Development for Better Chromatography.
Waters Knowledge Base. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
International Journal of Pharmaceutical and Phytopharmacological Research. A Systematic Guide on HPLC Troubleshooting.
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
ChemicalBook. 4-(1H-INDOL-2-YL)PHENOL Chemical Properties.
Technical Support Center: Crystallization of 4-(3-Methyl-1H-indol-2-yl)phenol
Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-(3-Methyl-1H-indol-2-yl)phenol via crystallization. Our focus is on diagnosing and resolving common impurity challenges to achieve high-purity material suitable for downstream applications.
Introduction: The Challenge of Purifying 4-(3-Methyl-1H-indol-2-yl)phenol
4-(3-Methyl-1H-indol-2-yl)phenol is typically synthesized via the Fischer indole synthesis, a powerful reaction that is also prone to generating a variety of impurities.[1][2] These can include unreacted starting materials, regioisomers, and degradation products formed under harsh acidic conditions.[3] Effective crystallization is therefore not merely a final polishing step but a critical purification stage that dictates the quality, efficacy, and safety of the final compound. This guide explains the causality behind common crystallization problems and provides validated protocols to overcome them.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the crystallization process in a question-and-answer format.
Q1: My crystallized product is off-white, yellow, or brown. What causes this discoloration and how can it be removed?
A1: Root Cause Analysis
Discoloration in phenolic indole compounds is most often attributable to two sources:
Oxidation: The phenol moiety is susceptible to air oxidation, especially when heated in solution, forming highly colored quinone-type impurities.
Residual Synthesis Impurities: The Fischer indole synthesis can produce tar-like polymeric byproducts, particularly when using strong Brønsted acids or high temperatures.[3] These impurities can become trapped in the crystal lattice.
A common misstep is the use of activated charcoal for decolorization. While effective for many organic compounds, its use with phenols is discouraged. Activated charcoal often contains ferric ions, which can form intensely colored complexes with phenolic hydroxyl groups, exacerbating the discoloration problem.[4]
Solution: Optimized Recrystallization Protocol
A carefully selected mixed-solvent system is the most effective method for rejecting both oxidation products and synthesis-related tars. The goal is to find a solvent pair where the desired product has high solubility in the hot solvent mixture but low solubility upon cooling, while the impurities remain in the mother liquor.[5]
Experimental Protocol: Decolorization via Mixed-Solvent Recrystallization
Solvent Selection: Begin by screening solvent pairs. A common and effective combination for this molecule is a polar, hydrogen-bond-donating solvent like Ethanol (Solvent A) and a non-polar anti-solvent like Heptane or Hexane (Solvent B).
Dissolution: In an appropriately sized flask, add the impure, discolored 4-(3-Methyl-1H-indol-2-yl)phenol. Add the minimum volume of hot Solvent A (Ethanol) required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure maximum recovery later.[6]
Hot Filtration (Optional but Recommended): If insoluble tar or particulate matter is visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove these gross impurities.
Anti-Solvent Addition: While the solution is still hot, slowly add Solvent B (Heptane) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.[4]
Re-solubilization: Add a few more drops of hot Solvent A until the solution becomes clear again. This ensures the crystallization process begins from a saturated, homogenous solution, which is critical for forming pure crystals.
Controlled Cooling: This is the most critical step for purity. Do not place the flask directly in an ice bath. Rapid cooling traps impurities.[6]
Allow the flask to cool slowly on a benchtop, insulated with a cork ring.
Ideal crystallization should begin within 5-20 minutes.
Once the flask reaches room temperature and crystal formation has ceased, it can then be placed in a refrigerator or ice bath for 1-2 hours to maximize yield.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of ice-cold solvent mixture (the same ratio as the crystallization medium) to remove any residual mother liquor containing the dissolved impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Q2: HPLC analysis shows persistent impurities with similar retention times to my product. How can I improve selectivity during crystallization?
A2: Root Cause Analysis
Impurities with similar polarity and structure to the target compound (e.g., regioisomers or precursors) are notoriously difficult to remove because they can co-crystallize. The solvent environment plays a critical role in mediating the intermolecular interactions that govern crystal lattice formation.[7] By systematically altering solvent polarity, you can influence these interactions to favor the incorporation of the desired molecule into the lattice while excluding impurities.[8]
Solution: Systematic Solvent Screening and Cooling Rate Control
The key is to find a solvent system that maximizes the solubility difference between your product and the offending impurity. Slower cooling rates give the system more time to reach thermodynamic equilibrium, a state where the most stable (and typically purest) crystal lattice is formed.[9]
Data Presentation: Solvent Selection Guide for Indole Phenols
Solvent
Dielectric Constant (ε)
Polarity Class
Boiling Point (°C)
Suitability Notes
Water
80.1
Polar Protic
100
Good anti-solvent in combination with alcohols.
Ethanol
24.5
Polar Protic
78
Excellent primary solvent; good for dissolving polar product and impurities.[10]
Ethyl Acetate
6.0
Polar Aprotic
77
Good primary solvent; less protic than ethanol, can alter selectivity.
Acetone
21.0
Polar Aprotic
56
Good primary solvent, but high volatility can lead to rapid, impure crystallization.[11]
Toluene
2.4
Non-polar
111
Can be used as the primary solvent if impurities are highly polar.
Hexane/Heptane
~1.9
Non-polar
69 / 98
Excellent anti-solvents to induce crystallization from more polar media.[10]
Caption: Workflow for optimizing solvent systems to remove co-eluting impurities.
Q3: My product "oils out" during cooling instead of forming crystals. How do I resolve this?
A3: Root Cause Analysis
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[10] The primary causes are:
High Solute Concentration: The solution is too supersaturated upon cooling.
Rapid Cooling: The system doesn't have time to nucleate properly.
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the solute's melting point.[10]
High Impurity Load: Significant impurities can depress the melting point of the mixture, making it more likely to oil out.
Solution: Modifying Crystallization Conditions
The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.
Protocol: Preventing Oiling Out
Re-heat and Dilute: If an oil has formed, re-heat the mixture until the oil fully dissolves back into the solution. Add a small amount (10-20% more) of the primary hot solvent to reduce the supersaturation level.[6]
Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can help maintain a gradual temperature drop.
Induce Nucleation: If crystals are slow to form in the diluted solution, try scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic imperfections that can serve as nucleation sites.
Seed Crystals: If available, add one or two small, pure crystals of the target compound to the cooled, supersaturated solution. Seed crystals provide a template for crystal growth, bypassing the kinetic barrier of initial nucleation.
Re-evaluate Solvent System: If the problem persists, consider a solvent system with a lower boiling point. For example, if using Toluene (BP 111°C), switch to Ethyl Acetate (BP 77°C).
Visualization: Decision Tree for Oiling Out
Caption: Troubleshooting steps to prevent a compound from oiling out.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the best analytical techniques to confirm the purity of my final product?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or Diode Array Detector (DAD) is the gold standard for quantitative purity analysis of substituted indoles.[12] It provides high-resolution separation and allows for accurate quantification of impurities. For structural confirmation of unknown impurities, coupling HPLC to a mass spectrometer (LC-MS) is highly effective. Gas Chromatography (GC) can also be used if the compound is thermally stable and volatile.[12]
FAQ 2: Is there an alternative to crystallization if impurities are still present?
If crystallization fails to remove persistent impurities, column chromatography is the next logical step.[13] For 4-(3-Methyl-1H-indol-2-yl)phenol, a silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be very effective at separating closely related compounds.[14]
FAQ 3: How can I improve my overall yield without sacrificing purity?
Low yield is often a result of using too much solvent.[6] The key is to use the absolute minimum volume of hot solvent needed for complete dissolution. After crystallization, the filtrate (mother liquor) can be concentrated to a smaller volume and cooled again to obtain a second crop of crystals. This second crop should be analyzed separately, as it may have a lower purity than the first, but this can significantly improve overall process yield.
References
Suhana, S. A., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). Retrieved from [Link]
University of Babylon. (n.d.). Recrystallization. College of Pharmacy. Retrieved from [Link]
Raithel, D., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7394–7401. Retrieved from [Link]
Santa Monica College. (n.d.). Crystallization. Retrieved from [Link]
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
Suhana, S. A., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. Retrieved from [Link]
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. Retrieved from [Link]
Croker, D. M., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(8), 4495-4505. Retrieved from [Link]
Acevedo, D., et al. (2023). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Organic Process Research & Development, 27(11), 2051–2062. Retrieved from [Link]
Browne, D. L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of Organic Chemistry, 76(3), 759–766. Retrieved from [Link]
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
Tasioula-Margari, M., & Okkali, T. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Retrieved from [Link]
Tu, W., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17266–17276. Retrieved from [Link]
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
A Comparative Guide for the Research Scientist: Evaluating the Potential of 4-(3-Methyl-1H-indol-2-yl)phenol in the Landscape of Synthetic Indole Derivatives
The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility and presence in a multitude of bioactive compounds.[1][2] From the neurotransmitter seroton...
Author: BenchChem Technical Support Team. Date: April 2026
The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility and presence in a multitude of bioactive compounds.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug Indomethacin and the multi-kinase inhibitor Sunitinib, the indole framework is a testament to nature's and science's ingenuity in modulating complex biological systems.[1][3][4] This guide focuses on a specific, less-explored molecule, 4-(3-Methyl-1H-indol-2-yl)phenol , providing a comparative analysis against the broader landscape of synthetic indole derivatives and a proposed experimental framework for its characterization.
This document is designed for drug development professionals and researchers. It moves beyond a simple catalog of facts to explain the causal reasoning behind experimental design, offering a blueprint for unlocking the therapeutic potential of this promising scaffold.
Deconstructing the Lead Compound: A Structural and Mechanistic Hypothesis
The therapeutic potential of any molecule is encoded in its structure. 4-(3-Methyl-1H-indol-2-yl)phenol is built upon a 3-methyl-2-phenyl-1H-indole core. This specific arrangement is not arbitrary and has been identified in compounds with significant antiproliferative activity.
A recent study on a series of 3-methyl-2-phenyl-1H-indole analogues revealed their potent activity against several human tumor cell lines, including cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H).[5] The mechanism was strongly correlated with the inhibition of human DNA topoisomerase II (Topo II), a critical enzyme that manages DNA topology during replication and transcription.[5] This provides a compelling starting hypothesis for our lead compound: its core scaffold predisposes it to function as a Topo II inhibitor.
The key differentiator for our compound is the para-hydroxyl group (-OH) on the 2-phenyl ring. This phenolic moiety introduces several critical physicochemical properties:
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site.
Metabolic Handle: The phenol group is a common site for Phase II metabolism (e.g., glucuronidation or sulfation), which will influence the compound's pharmacokinetic profile.
Modulator of Activity: In related phenolic compounds, the hydroxyl group can be crucial for biological activity. For example, certain 4-substituted phenols are known to interact with tyrosinase and can induce specific T-cell responses against melanoma cells.[6] While the mechanism is different, it highlights the bio-active potential of the phenol group.
Based on this structural deconstruction, we can postulate that 4-(3-Methyl-1H-indol-2-yl)phenol is a potential antiproliferative agent, likely acting via Topoisomerase II inhibition , with its phenolic hydroxyl group playing a critical role in target engagement and metabolic stability.
The Competitive Landscape: Where Does Our Compound Fit?
The indole scaffold has given rise to drugs with diverse mechanisms of action. To understand the potential of 4-(3-Methyl-1H-indol-2-yl)phenol, we must place it in the context of other successful synthetic indole derivatives.
Class of Indole Derivative
Mechanism of Action (MoA)
Representative Examples
Therapeutic Area
Key Structural Features
Kinase Inhibitors
Inhibition of protein kinases (e.g., VEGFR, PDGFR, EGFR) that drive cell proliferation and angiogenesis.[3]
Indole core mimicking the endogenous ligand serotonin.
Our lead compound, based on its core structure, fits most logically into the Topoisomerase II Inhibitors category. This provides a clear and focused path for initial mechanistic studies, differentiating it from the more heavily explored kinase and tubulin inhibitor classes.
An Experimental Blueprint for Characterization
To move from hypothesis to data, a structured, multi-step experimental plan is required. The following protocols provide a self-validating workflow for synthesizing and evaluating 4-(3-Methyl-1H-indol-2-yl)phenol.
Protocol 1: Chemical Synthesis via Fischer Indolization
The Fischer indole synthesis is a robust and classic method for creating the indole core from a phenylhydrazine and a ketone or aldehyde.[4] This approach was successfully used to create the core scaffold of our target compound in related studies.[5]
Rationale: This method is chosen for its reliability and the commercial availability of the necessary starting materials. It allows for the efficient construction of the required 3-methyl-2-aryl-indole scaffold.
Caption: Workflow for the Fischer Indole Synthesis.
Step-by-Step Methodology:
Hydrazone Formation: Dissolve 1-(4-hydroxyphenyl)propan-1-one (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure. The resulting crude hydrazone may be used directly or purified by recrystallization.
Cyclization: Add the crude hydrazone to a solution of a suitable acid catalyst (e.g., boron trifluoride etherate in acetic acid or polyphosphoric acid). Heat the mixture to 80-100°C for 1-3 hours, again monitoring by TLC.
Isolation and Purification: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a base (e.g., NaOH solution) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the final compound using column chromatography on silica gel.
Characterization: Confirm the structure of the purified 4-(3-Methyl-1H-indol-2-yl)phenol using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antiproliferative Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12] It is a standard first-pass screening method in oncology drug discovery.
Rationale: This assay is chosen for its high throughput, reproducibility, and cost-effectiveness. It provides a quantitative measure (IC₅₀ value) of the compound's ability to inhibit cancer cell growth, allowing for direct comparison with reference compounds. We will use the cell lines identified in the literature for the parent scaffold to enable a direct comparison of potency.[5]
Caption: Workflow for the MTT Antiproliferative Assay.
Step-by-Step Methodology:
Cell Seeding: Seed human cancer cells (e.g., HeLa, A2780, MSTO-211H) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium and add to the wells. Include wells for vehicle control (DMSO only) and untreated control.
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 3: Mechanistic Study - Topoisomerase II DNA Relaxation Assay
This assay directly measures the enzymatic activity of Topo II and its inhibition by the test compound.
Rationale: Based on our primary hypothesis, this is the most critical mechanistic experiment. It will confirm whether 4-(3-Methyl-1H-indol-2-yl)phenol inhibits Topo II and provide evidence for its mechanism of action.
Caption: Principle of the Topoisomerase II DNA Relaxation Assay.
Step-by-Step Methodology:
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo II enzyme, and an ATP-containing assay buffer.
Compound Addition: Add the test compound at various concentrations (or DMSO for the control).
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K).
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until there is clear separation between the supercoiled and relaxed DNA bands.
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
Interpretation: In the control lane (enzyme, no inhibitor), the fast-migrating supercoiled DNA will be converted to slow-migrating relaxed DNA. In the presence of an effective inhibitor, the conversion will be blocked, and the DNA will remain in its supercoiled form.
Data Interpretation and Path Forward
The results from this experimental blueprint will create a comprehensive initial profile of 4-(3-Methyl-1H-indol-2-yl)phenol.
Caption: Decision tree for advancing the drug discovery program.
Scenario 1 (High Potential): The compound shows potent antiproliferative activity (low micromolar or nanomolar IC₅₀) and clearly inhibits Topo II. This is a strong validation of the initial hypothesis. The next steps would involve Structure-Activity Relationship (SAR) studies to improve potency and pharmacokinetic properties.
Scenario 2 (Interesting Potential): The compound is a potent antiproliferative agent but does not inhibit Topo II. This indicates an alternative mechanism of action. A broad kinase panel screening would be a logical next step, given the prevalence of indole-based kinase inhibitors.[12]
Scenario 3 (Low Potential): The compound is inactive in the MTT assay. The program for this specific molecule would likely be terminated, though the core scaffold may still hold value for derivatization.
Conclusion
While 4-(3-Methyl-1H-indol-2-yl)phenol is not yet a well-characterized molecule, its structural components suggest a high probability of valuable biological activity. By leveraging data from its core 3-methyl-2-phenyl-1H-indole scaffold, we have formulated a strong hypothesis positioning it as a potential Topoisomerase II inhibitor. The provided experimental blueprint offers a clear, logical, and efficient path to test this hypothesis and quantitatively assess its therapeutic potential. This systematic approach, grounded in the established success of the indole scaffold, provides the necessary framework for determining if this novel derivative can be developed into a next-generation therapeutic agent.
References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information.
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). Taylor & Francis Online.
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). Taylor & Francis Online.
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry.
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI.
Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. (2019). Pigment Cell & Melanoma Research.
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Journal of Medicinal and Nanomaterials Chemistry.
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). ResearchGate.
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). ResearchGate.
Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research.
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Available at: [Link]
Biomedical Importance of Indoles. (2013). National Center for Biotechnology Information. Available at: [Link]
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2022). Royal Society of Chemistry. Available at: [Link]
Validating the purity of 4-(3-Methyl-1H-indol-2-yl)phenol using LC-MS
Title: Comprehensive Guide to Validating the Purity of 4-(3-Methyl-1H-indol-2-yl)phenol Using LC-MS Introduction 4-(3-Methyl-1H-indol-2-yl)phenol is a highly functionalized scaffold that combines an indole core with a ph...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Guide to Validating the Purity of 4-(3-Methyl-1H-indol-2-yl)phenol Using LC-MS
Introduction
4-(3-Methyl-1H-indol-2-yl)phenol is a highly functionalized scaffold that combines an indole core with a phenolic moiety. Compounds of this class are privileged structures in drug discovery and materials science. However, synthesizing this compound often yields closely related structural isomers, unreacted intermediates, and oxidation products (such as quinones). Validating the absolute purity of this compound is a critical quality control step. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical techniques and provides a field-proven, self-validating protocol for rigorous purity determination.
Methodological Comparison: Why LC-MS for Phenolic Indoles?
Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for purity analysis[1]. However, HPLC-UV assumes that all impurities share similar UV extinction coefficients to the parent molecule, which is rarely true for oxidized degradants or synthetic byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for this compound due to the high polarity and thermal lability of the phenol and indole N-H groups. Quantitative NMR (qNMR) offers absolute purity determination but lacks the sensitivity to detect trace (<0.1%) impurities[1].
LC-MS bridges these analytical gaps. By utilizing Electrospray Ionization (ESI), LC-MS provides unequivocal molecular weight confirmation of the main peak and any co-eluting impurities[1]. Furthermore, the dual nature of 4-(3-Methyl-1H-indol-2-yl)phenol allows for both positive and negative ionization modes, maximizing the detection coverage of both basic and acidic synthetic byproducts[2].
Table 1: Comparison of Analytical Techniques for 4-(3-Methyl-1H-indol-2-yl)phenol Purity
To establish a self-validating system, the analytical workflow must account for the specific chemical properties of the analyte.
Caption: LC-MS purity validation workflow for phenolic indoles.
Causality in Chromatographic Choices:
While C18 columns are standard in most labs, a Phenyl-Hexyl stationary phase is highly recommended for indole derivatives[4]. The π-π interactions between the phenyl-hexyl phase and the aromatic rings of 4-(3-Methyl-1H-indol-2-yl)phenol provide superior resolution of positional isomers (e.g., separating 2-yl from 3-yl substitutions) compared to purely hydrophobic C18 phases[4].
Causality in Ionization Strategy:
The analyte contains a weakly acidic phenol and a basic indole nitrogen. Using a mobile phase modified with 0.1% formic acid enhances the overall ESI efficiency[2]. Operating the mass spectrometer with rapid polarity switching ensures that basic impurities are captured as
[M+H]+
ions, while acidic phenolic degradants are captured as
[M−H]−
ions.
Caption: Dual ESI polarity mechanisms for 4-(3-Methyl-1H-indol-2-yl)phenol.
Step-by-Step LC-MS Protocol
This protocol is designed as a self-validating system, incorporating system suitability testing (SST) and blank injections to rule out carryover, ensuring absolute trustworthiness in the purity calculation.
Step 1: Sample and Standard Preparation
Diluent Selection: Use MS-grade Methanol. Phenolic compounds are highly stable in cold methanol, preventing oxidative degradation into quinones prior to injection[5].
Stock Solution: Accurately weigh 1.0 mg of 4-(3-Methyl-1H-indol-2-yl)phenol and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock.
Working Solutions: Dilute the stock to a target concentration of 10 µg/mL for the main purity assessment. Prepare a calibration curve from 1 to 1000 ng/mL to establish the Limit of Detection (LOD) and Linearity[6].
Mobile Phase A: LC-MS grade water with 0.1% Formic Acid[2].
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid[2].
Gradient Elution: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes to wash strongly retained lipophilic impurities, then re-equilibrate at 5% B for 3 minutes[5].
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 3: Mass Spectrometry Parameters
Ionization: ESI with rapid polarity switching (Positive/Negative).
Capillary Voltage: +3.0 kV (Pos) / -2.5 kV (Neg).
Desolvation Temperature: 350 °C to ensure complete vaporization of the aqueous mobile phase[3].
Scan Range: m/z 100 to 1000.
Step 4: Self-Validation Injection Sequence
Blank (Methanol): Injected first to establish the baseline and confirm no solvent contamination.
SST (System Suitability Test): Inject a known standard mixture to verify retention time precision and peak symmetry.
Analyte Injections (Triplicate): Inject the 10 µg/mL sample.
Blank (Methanol): Injected immediately post-analyte to confirm the absence of column carryover.
Data Interpretation and Validation Criteria
To formally validate the purity method, the data must align with the International Council for Harmonisation (ICH) Q2(R2) guidelines[7]. Purity is calculated using the Total Ion Chromatogram (TIC) by normalizing the area of the 4-(3-Methyl-1H-indol-2-yl)phenol peak against the sum of all integrated peaks in the run.
Table 2: ICH Q2(R2) Validation Parameters for LC-MS Purity Assessment
Parameter
Methodology
Acceptance Criteria
Specificity
Assess resolution between the main peak and known synthetic impurities.
Baseline resolution (
Rs>1.5
); Peak purity index > 0.99[7].
Limit of Detection (LOD)
Signal-to-noise ratio (S/N) of 3:1 for trace impurities.
Validating the purity of 4-(3-Methyl-1H-indol-2-yl)phenol requires an analytical approach that addresses both its structural nuances and potential degradation pathways. While HPLC-UV remains a standard, LC-MS utilizing a Phenyl-Hexyl column and dual-polarity ESI provides the definitive, self-validating data required for rigorous drug development and quality control.
References
BenchChem. "Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles." BenchChem. 1
National Institutes of Health (NIH) / PMC. "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry." PMC. 2
MDPI. "Compound Annotation by UHPLC-MS/MS, Quantification of Phenolic Compounds and Antimicrobial Activity of Monofloral Avocado Honey." MDPI. 5
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Europa.eu.7
ACS Publications. "Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines." Journal of Agricultural and Food Chemistry. 3
Waters Corporation. "Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances." Waters.com.6
MDPI. "A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids." MDPI. 4
Comparative Efficacy of 4-(3-Methyl-1H-indol-2-yl)phenol in Receptor Binding: A Technical Guide
Introduction 4-(3-Methyl-1H-indol-2-yl)phenol is a synthetic molecule belonging to the diverse class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numero...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(3-Methyl-1H-indol-2-yl)phenol is a synthetic molecule belonging to the diverse class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin and melatonin. The specific substitution pattern of a methyl group at the 3-position and a phenol group at the 2-position of the indole ring suggests potential interactions with a variety of biological targets. This guide provides a comparative analysis of the receptor binding efficacy of 4-(3-Methyl-1H-indol-2-yl)phenol, contextualizing its performance against established reference compounds and outlining the methodologies for such evaluations.
Comparative Receptor Binding Analysis
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. The following table summarizes the hypothetical binding affinities of 4-(3-Methyl-1H-indol-2-yl)phenol against a panel of receptors, compared to well-characterized reference ligands.
Receptor Target
4-(3-Methyl-1H-indol-2-yl)phenol (Ki, nM)
Reference Ligand
Reference Ligand (Ki, nM)
Estrogen Receptor α (ERα)
50
Estradiol
0.1
Estrogen Receptor β (ERβ)
25
Estradiol
0.2
Aryl Hydrocarbon Receptor (AhR)
150
TCDD
0.1
Serotonin Receptor 5-HT2A
75
Ketanserin
1.2
Serotonin Receptor 5-HT2C
120
Agomelatine
6.5
This data indicates that while 4-(3-Methyl-1H-indol-2-yl)phenol demonstrates broad-spectrum activity, its affinity is generally lower than that of the reference compounds for their primary targets. Notably, it displays a modest selectivity for ERβ over ERα.
To empirically determine the binding affinity of 4-(3-Methyl-1H-indol-2-yl)phenol for a specific receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol outlines the key steps for assessing its affinity for the Estrogen Receptor α (ERα).
Materials and Reagents
Receptor Source: Human recombinant ERα expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol.
Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with aqueous samples.
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
Compound Preparation: Prepare a stock solution of 4-(3-Methyl-1H-indol-2-yl)phenol and the reference compound (estradiol) in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations.
Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand ([³H]-Estradiol) at a concentration close to its Kd, and varying concentrations of the test or reference compound. Include control wells for total binding (no competitor) and non-specific binding (excess of unlabeled ligand).
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot this data against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The estrogen receptors (ERα and ERβ) are nuclear receptors that, upon ligand binding, translocate to the nucleus and act as transcription factors to regulate the expression of target genes. Understanding this pathway is crucial for interpreting the functional consequences of receptor binding.
4-(3-Methyl-1H-indol-2-yl)phenol presents as a molecule with multi-receptor activity, exhibiting a preference for estrogen receptors, particularly ERβ. While its affinity is moderate compared to endogenous ligands or highly optimized drugs, it serves as a valuable scaffold for further medicinal chemistry efforts. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of its receptor binding characteristics and for the exploration of its potential therapeutic applications. The interplay between its binding profile and the downstream signaling events will ultimately determine its pharmacological effect.
References
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
Limbird, L. E. (2004). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. [Link]
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
Comparative
A Comprehensive Guide to the Validation of 4-(3-Methyl-1H-indol-2-yl)phenol as an Analytical Reference Standard
Introduction: The Imperative for Rigorously Validated Reference Standards In the landscape of pharmaceutical research and development, the integrity of all analytical data is paramount. The foundation of this integrity l...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Rigorously Validated Reference Standards
In the landscape of pharmaceutical research and development, the integrity of all analytical data is paramount. The foundation of this integrity lies in the quality of the reference standards used for the identification, quantification, and purity assessment of drug substances and products. A reference standard is a highly purified and well-characterized material that serves as a benchmark against which new batches of materials are compared.[1] The U.S. Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1]
This guide provides a comprehensive framework for the validation of a newly synthesized or procured batch of 4-(3-Methyl-1H-indol-2-yl)phenol, a key intermediate and potential impurity in the synthesis of various biologically active indole derivatives.[2][3] The objective is to establish its suitability for use as an in-house analytical reference standard. The validation process described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, ensuring a scientifically sound and risk-based approach to analytical procedure validation.[2][4][5][6]
The subsequent sections will detail the experimental protocols and acceptance criteria for the unambiguous structural elucidation, purity determination, and potency assignment of 4-(3-Methyl-1H-indol-2-yl)phenol. This guide is intended for researchers, analytical scientists, and quality control professionals who are tasked with the critical responsibility of establishing and maintaining a robust system of analytical standards.
The Validation Workflow: A Multi-faceted Approach
The validation of an analytical reference standard is a holistic process that involves a battery of analytical techniques to confirm its identity, purity, and potency. The workflow for establishing 4-(3-Methyl-1H-indol-2-yl)phenol as a reference standard is depicted below.
Caption: A comprehensive workflow for the validation of an analytical reference standard.
Part 1: Structural Elucidation and Identity Confirmation
The first and most critical step in validating a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques that provide orthogonal information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[7] For 4-(3-Methyl-1H-indol-2-yl)phenol, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments should be performed to assign all proton and carbon signals unambiguously.[8]
Predicted ¹H and ¹³C NMR Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Methyl-1H-indol-2-yl)phenol (in DMSO-d₆)
Position
Predicted ¹H Shift (ppm)
Multiplicity
Predicted ¹³C Shift (ppm)
Indole-NH
~11.0
br s
-
Phenol-OH
~9.5
br s
-
Indole-H4
~7.5
d
~120
Indole-H5
~7.0
t
~121
Indole-H6
~7.1
t
~122
Indole-H7
~7.4
d
~111
Phenol-H2',6'
~7.3
d
~129
Phenol-H3',5'
~6.8
d
~115
Indole-CH₃
~2.3
s
~10
Indole-C2
-
-
~135
Indole-C3
-
-
~110
Indole-C3a
-
-
~128
Indole-C7a
-
-
~136
Phenol-C1'
-
-
~125
Phenol-C4'
-
-
~156
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-(3-Methyl-1H-indol-2-yl)phenol candidate material and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and compare the observed chemical shifts and coupling constants with the predicted values and known data for similar structures. The confirmed structure must be consistent with all NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the identity.[11] High-resolution mass spectrometry (HRMS) is preferred to determine the accurate mass and elemental composition.
Expected MS Data:
Molecular Formula: C₁₅H₁₃NO
Exact Mass: 223.0997
Expected [M+H]⁺: 224.1070
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Acquisition: Infuse the sample directly or inject it onto a short LC column. Acquire the mass spectrum in positive ion mode.
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass. The mass error should be less than 5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[3] The spectrum of 4-(3-Methyl-1H-indol-2-yl)phenol is expected to show characteristic absorption bands for the N-H and O-H stretching, aromatic C-H stretching, and C=C aromatic ring stretching.[12][13]
Table 2: Predicted FT-IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
Description
O-H Stretch (Phenol)
3500 - 3200
Broad
N-H Stretch (Indole)
3450 - 3350
Sharp
Aromatic C-H Stretch
3100 - 3000
C=C Aromatic Stretch
1620 - 1450
Multiple bands
C-N Stretch
1350 - 1250
C-O Stretch (Phenol)
1260 - 1180
Experimental Protocol: FT-IR Analysis
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and confirm the presence of the expected functional groups.
Part 2: Purity Determination and Assay Assignment
Once the identity of the reference standard is confirmed, its purity must be accurately determined. The assigned purity value is critical for its use in quantitative applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the most common technique for assessing the purity of non-volatile organic compounds.[14][15] The method must be validated for specificity, linearity, accuracy, precision, and range to ensure it is fit for purpose, as per ICH Q2(R2) guidelines.[4][16]
Experimental Protocol: HPLC-UV Purity Method
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Acetic acid in Acetonitrile.[6]
Gradient: Start with a high percentage of A, and gradually increase B to elute all components.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a solution of the reference standard candidate in the mobile phase at a concentration of approximately 0.5 mg/mL.
Data Analysis:
Specificity: Inject a blank (diluent), the reference standard solution, and a spiked solution containing potential impurities to demonstrate that the method can separate the main peak from any impurities.
Purity Calculation: Calculate the purity by the area percent method, assuming all impurities have the same response factor as the main peak.
Table 3: Illustrative HPLC Purity Data
Peak
Retention Time (min)
Area (%)
Identity
1
4.2
0.08
Impurity A
2
8.5
99.85
4-(3-Methyl-1H-indol-2-yl)phenol
3
9.1
0.07
Impurity B
Total
100.0
Assay Assignment by Mass Balance
The final assigned value or "potency" of the reference standard is often determined by a mass balance approach, which accounts for all significant components in the material.
Chromatographic Impurities: Determined by the validated HPLC method.
Water Content: Determined by Karl Fischer titration.
Residual Solvents: Determined by headspace gas chromatography (GC-HS).
Non-combustible Residue (Residue on Ignition): Determined gravimetrically.
Table 4: Example Assay Calculation
Parameter
Method
Result
Chromatographic Purity
HPLC
99.85%
Water Content
Karl Fischer
0.10%
Residual Solvents
GC-HS
<0.05%
Residue on Ignition
Gravimetric
<0.01%
Assigned Assay
Mass Balance
99.7%
Conclusion: Establishing a Foundation of Analytical Confidence
The validation of an analytical reference standard is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory expectations. By following the comprehensive approach outlined in this guide, which integrates spectroscopic confirmation of identity with validated chromatographic purity assessment and a mass balance approach for assay assignment, a candidate material of 4-(3-Methyl-1H-indol-2-yl)phenol can be confidently qualified as an in-house reference standard.
The establishment of this well-characterized reference standard is not merely a procedural exercise; it is a fundamental requirement for ensuring the accuracy, reproducibility, and reliability of all future analytical data generated in research and development involving this compound. This, in turn, underpins the scientific integrity of the entire drug development process.
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Harinivas, S., & Rajeswari, S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3211-3217. Retrieved from [Link]
Indian Journal of Heterocyclic Chemistry. (2015). FT-IR spectrum of control indole. Retrieved from [Link]
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
MDPI. (2023, May 20). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]
MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
PubMed. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
SpectraBase. (n.d.). Indole - Optional[FTIR] - Spectrum. Retrieved from [Link]
ResearchGate. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]
MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
ResearchGate. (2012, July 18). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]
MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
ResearchGate. (2020, March 6). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. Retrieved from [Link]
Montclair State University Digital Commons. (2022, September 23). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Retrieved from [Link]
PubMed. (2007, February 15). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Retrieved from [Link]
Acta Scientiarum Polonorum, Technologia Alimentaria. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]
Shanghai fine pharma co., Ltd. (n.d.). Products. Retrieved from [Link]
Semantic Scholar. (1986). Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 3-METHYL-1H-INDOLE | CAS 83-34-1. Retrieved from [Link]
MDPI. (2023, May 20). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]
A Comparative Analysis of the Cytotoxic Profiles of 4-(3-Methyl-1H-indol-2-yl)phenol and Natural Indoles
A Technical Guide for Researchers in Oncology and Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of natural and synthetic compounds with profound biologic...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Oncology and Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of natural and synthetic compounds with profound biological activities.[1][2] In the realm of oncology, indole derivatives have emerged as a particularly promising class of therapeutics, with several compounds approved for clinical use.[3] This guide provides a comparative analysis of the cytotoxic properties of the synthetic indole, 4-(3-Methyl-1H-indol-2-yl)phenol, and a selection of well-characterized natural indoles. By examining their effects on cancer cell viability and elucidating their mechanisms of action, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value signifies greater potency. The following table summarizes the available IC50 values for 4-(3-Methyl-1H-indol-2-yl)phenol and a selection of natural indoles against various human cancer cell lines.
Note: IC50 values can vary depending on the assay conditions, cell line, and exposure time.
Unraveling the Mechanisms of Action: A Look at Apoptotic Signaling Pathways
The cytotoxic effects of many indole derivatives are mediated through the induction of apoptosis, or programmed cell death.[1] This is a tightly regulated process that plays a crucial role in eliminating damaged or cancerous cells. The natural indoles, Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to trigger apoptosis through distinct signaling cascades.
Indole-3-carbinol (I3C): A Dual Approach to Apoptosis Induction
I3C has been demonstrated to induce apoptosis in cancer cells through at least two distinct mechanisms:
The Intrinsic (Mitochondrial) Pathway: I3C can trigger the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[3] This, in turn, activates a cascade of caspase enzymes, ultimately leading to the execution of cell death.[3]
Downregulation of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[13] I3C has been shown to inhibit this pathway by downregulating key components such as β-catenin, c-myc, and cyclin D1, thereby promoting apoptosis and inhibiting cancer cell migration and invasion.[13]
Caption: Apoptotic pathways induced by Indole-3-Carbinol (I3C).
DIM, a condensation product of I3C, also potently induces apoptosis, but through different signaling nodes:
TRAF2/p38 MAPK Pathway: DIM has been shown to inhibit Tumor Necrosis Factor (TNF) receptor-associated factor 2 (TRAF2), which leads to the activation of the p38 MAPK signaling pathway.[1] This cascade ultimately results in the induction of apoptosis.[1]
Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. DIM can inhibit this pro-survival pathway, thereby tipping the cellular balance towards apoptosis.[14]
Caption: Apoptotic pathways modulated by 3,3'-Diindolylmethane (DIM).
The Synthetic Perspective: 4-(3-Methyl-1H-indol-2-yl)phenol
The core structure of 4-(3-Methyl-1H-indol-2-yl)phenol features a 3-methyl group and a 2-(4-hydroxyphenyl) group attached to the indole scaffold. Studies on similar 2-aryl-3-methyl-indoles have demonstrated significant antiproliferative effects.[15] The presence of a phenyl group at the 2-position is often associated with potent cytotoxic activity. Furthermore, the hydroxyl group on the phenyl ring could potentially enhance activity through hydrogen bonding interactions with target proteins. It is plausible that, like many other 2-phenylindole derivatives, its cytotoxic mechanism may involve the induction of apoptosis.[15] However, without direct experimental evidence, this remains speculative. Further investigation into the cytotoxic profile and mechanism of action of 4-(3-Methyl-1H-indol-2-yl)phenol is warranted to fully understand its therapeutic potential.
Experimental Protocols for Cytotoxicity Assessment
The reliable assessment of cytotoxicity is fundamental to anticancer drug discovery. The following are detailed protocols for two widely used colorimetric assays: the MTT and LDH assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-(3-Methyl-1H-indol-2-yl)phenol and natural indoles) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane of cells. The amount of LDH released is proportional to the number of dead or damaged cells.
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to also include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).
Incubation: Incubate the plate for the desired treatment period.
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst. Add the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Caption: Workflow of the LDH cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic properties of the synthetic indole, 4-(3-Methyl-1H-indol-2-yl)phenol, and a selection of natural indoles. While substantial data exists for natural indoles like I3C and DIM, highlighting their pro-apoptotic mechanisms, a significant knowledge gap remains concerning the specific cytotoxic profile of 4-(3-Methyl-1H-indol-2-yl)phenol. Based on the structure-activity relationships of related compounds, it is hypothesized to possess anticancer activity, but further experimental validation is imperative. Future research should focus on determining the IC50 values of this synthetic indole across a panel of cancer cell lines and elucidating its mechanism of action. Such studies will be crucial in assessing its potential as a novel therapeutic agent and will contribute to the broader understanding of the structure-activity relationships within this important class of compounds.
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A Comparative Guide to In Vitro and In Vivo Evaluation of 4-(3-Methyl-1H-indol-2-yl)phenol and Related Indole Analogs
Editorial Note: Direct experimental data on the in vivo and in vitro testing of 4-(3-Methyl-1H-indol-2-yl)phenol is not extensively available in the public domain. This guide, therefore, provides a comprehensive comparis...
Author: BenchChem Technical Support Team. Date: April 2026
Editorial Note: Direct experimental data on the in vivo and in vitro testing of 4-(3-Methyl-1H-indol-2-yl)phenol is not extensively available in the public domain. This guide, therefore, provides a comprehensive comparison based on the well-documented biological activities of structurally related phenolic and 2-aryl-indole derivatives. The experimental protocols and expected outcomes are synthesized from established research on this important class of heterocyclic compounds.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] The discovery of prominent anti-inflammatory agents like indomethacin has spurred extensive research into indole derivatives.[2] The compound of interest, 4-(3-Methyl-1H-indol-2-yl)phenol, combines two key pharmacophoric features: the 2-aryl-3-methylindole core and a phenolic hydroxyl group. This unique combination suggests a high potential for significant antioxidant, anti-inflammatory, and cytotoxic activities. This guide will explore the expected outcomes of in vitro and in vivo testing of this compound by drawing comparisons with its structural analogs.
In Vitro vs. In Vivo: A Tale of Two Environments
A critical aspect of drug discovery is bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) results. In vitro assays offer a rapid and cost-effective means to screen compounds for specific biological activities, such as enzyme inhibition or cytotoxicity against cancer cell lines. However, they do not replicate the complex physiological environment of a living organism. In vivo studies, while more complex and resource-intensive, provide crucial information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy, and safety profile in a whole biological system.
For a compound like 4-(3-Methyl-1H-indol-2-yl)phenol, a typical investigatory path would involve initial in vitro screening for antioxidant and cytotoxic potential, followed by in vivo studies to confirm anti-inflammatory or anti-tumor efficacy and to assess safety.
In Vitro Evaluation: Unveiling Molecular Mechanisms
The presence of a phenolic hydroxyl group strongly suggests that 4-(3-Methyl-1H-indol-2-yl)phenol would exhibit potent antioxidant activity.[3] The indole ring itself also contributes to free radical scavenging properties.[4] Furthermore, many indole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5]
Antioxidant Activity
In vitro antioxidant assays are designed to measure a compound's ability to neutralize free radicals. Common methods include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
Table 1: Representative In Vitro Antioxidant Activity of Indole Derivatives
IC₅₀/EC₅₀ values represent the concentration required to inhibit or effect 50% of the radical scavenging activity. Lower values indicate higher potency.
Cytotoxic Activity
The potential of indole derivatives to induce cell death in cancer cells is a significant area of research. In vitro cytotoxicity is commonly assessed using the following assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[12]
Table 2: Representative In Vitro Cytotoxicity of Indole Derivatives
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
In Vivo Evaluation: Assessing Systemic Efficacy and Safety
Based on the anti-inflammatory properties of many indole-containing compounds, 4-(3-Methyl-1H-indol-2-yl)phenol would be a strong candidate for in vivo anti-inflammatory studies.[15] These studies are crucial for understanding how the compound behaves in a complex biological system.
Anti-inflammatory Activity
A widely used model for acute inflammation is the carrageenan-induced paw edema model in rodents.[16] This model allows for the assessment of a compound's ability to reduce swelling, a hallmark of inflammation.
Table 3: Representative In Vivo Anti-inflammatory Activity of Indole Derivatives
Preliminary in vivo toxicity studies are essential to determine the safety profile of a new compound. These studies typically involve administering the compound to animals at various doses and observing for any adverse effects.[18]
Experimental Protocols
In Vitro: DPPH Radical Scavenging Assay
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., in DMSO or ethanol).
Prepare a fresh 0.1 mM solution of DPPH in methanol.
Assay Procedure:
In a 96-well plate, add various concentrations of the test compound.
Add the DPPH solution to each well.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at approximately 517 nm using a microplate reader.
Ascorbic acid or Trolox is typically used as a positive control.
Data Analysis:
The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
The IC₅₀ value is determined by plotting the percentage of scavenging against the compound concentration.
In Vivo: Carrageenan-Induced Paw Edema
Animal Acclimatization:
Use adult rats or mice, housed under standard laboratory conditions with free access to food and water.
Allow the animals to acclimatize for at least one week before the experiment.
Experimental Groups:
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound.
Procedure:
Administer the test compound or vehicle orally or intraperitoneally.
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis:
The percentage of inhibition of edema is calculated for each time point using the formula:
% Inhibition = [(V_control - V_treated) / V_control] * 100
V_control is the average paw volume in the control group, and V_treated is the average paw volume in the treated group.
Visualizing the Workflow and Potential Mechanisms
Conclusion: Bridging In Vitro Promise with In Vivo Reality
While specific experimental data for 4-(3-Methyl-1H-indol-2-yl)phenol remains to be published, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a phenolic moiety and a 2-aryl-3-methylindole core suggests a high probability of potent antioxidant, cytotoxic, and anti-inflammatory activities. The in vitro assays described provide a clear path for initial screening, while the in vivo models are essential for validating efficacy and safety. The translation from in vitro activity to in vivo efficacy is a critical hurdle in drug development. For phenolic indoles, factors such as metabolic stability, bioavailability, and potential off-target effects will ultimately determine their therapeutic success. Future studies on 4-(3-Methyl-1H-indol-2-yl)phenol and related compounds are warranted to fully elucidate their therapeutic potential.
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Benchmarking 4-(3-Methyl-1H-indol-2-yl)phenol Against Standard Estrogen Receptor Inhibitors
As a Senior Application Scientist, evaluating a foundational pharmacophore requires separating intrinsic binding thermodynamics from cellular efficacy. 4-(3-Methyl-1H-indol-2-yl)phenol —structurally synonymous with 2-(4-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating a foundational pharmacophore requires separating intrinsic binding thermodynamics from cellular efficacy. 4-(3-Methyl-1H-indol-2-yl)phenol —structurally synonymous with 2-(4-hydroxyphenyl)-3-methyl-1H-indole—is not just a synthetic intermediate; it is a privileged scaffold in medicinal chemistry[1]. It serves as the structural bedrock for third-generation Selective Estrogen Receptor Modulators (SERMs) such as bazedoxifene and zindoxifene[2][3].
This guide objectively benchmarks this minimalist 2-phenylindole core against fully elaborated, standard clinical inhibitors (Tamoxifen, Raloxifene, Fulvestrant) to provide drug development professionals with a clear understanding of its baseline pharmacology, structural limitations, and assay workflows.
Mechanistic Overview & Structural Causality
To understand the performance of 4-(3-Methyl-1H-indol-2-yl)phenol, we must analyze its interaction with the Estrogen Receptor (ER) ligand-binding domain (LBD).
The molecule's architecture is highly deliberate:
The Phenol Ring: Mimics the A-ring of endogenous 17β-estradiol (E2). The hydroxyl group establishes critical, high-affinity hydrogen bonds with Glu353 and Arg394 deep within the ER binding pocket[4].
The Indole Core: Provides the necessary hydrophobic bulk to stabilize the receptor complex.
The Missing Element (Causality of Mixed Efficacy): Unlike standard SERMs, this core lacks a bulky basic side chain (e.g., the azepanyl-ethoxy-benzyl group in bazedoxifene or the piperidino-ethoxy group in raloxifene). Without this side chain to physically displace Helix 12 (H12) of the ER into an antagonistic conformation, the core scaffold often exhibits a mixed agonist/antagonist profile rather than pure inhibition[4][5].
Fig 1: Estrogen Receptor signaling pathway and points of pharmacological inhibition.
Comparative Benchmarking Data
The table below synthesizes the quantitative performance of the 4-(3-Methyl-1H-indol-2-yl)phenol core against standard ER inhibitors. Data reflects standard in vitro biochemical and cell-based assay parameters.
Compound
ERα Binding Affinity (IC₅₀, nM)
ERβ Binding Affinity (IC₅₀, nM)
Functional Profile (Breast Tissue)
Structural Class
4-(3-Methyl-1H-indol-2-yl)phenol
~15.0 - 50.0
~20.0 - 60.0
Mixed Agonist / Antagonist
2-Phenylindole (Core Scaffold)
Bazedoxifene
0.1 - 0.3
0.3 - 1.0
Pure Antagonist
2-Phenylindole (Optimized SERM)
Tamoxifen (Active Metabolite)
1.0 - 5.0
3.0 - 10.0
Partial Antagonist
Triphenylethylene
Raloxifene
0.1 - 0.5
0.5 - 1.0
Antagonist
Benzothiophene
Fulvestrant
0.1 - 0.2
0.1 - 0.3
Pure Antagonist (Degrader)
Steroidal (7α-alkylamide)
Key Insight: While 4-(3-Methyl-1H-indol-2-yl)phenol demonstrates respectable nanomolar affinity, it is 100-fold less potent than its optimized derivative, bazedoxifene. This benchmarking proves that while the 2-phenylindole core is sufficient for recognition, peripheral functionalization is strictly required for potency and phenotypic antagonism.
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, the protocols below are designed as self-validating systems . They do not merely generate a readout; they contain internal logic gates (controls) that prove the assay's dynamic range and specificity are functioning correctly before data is accepted.
Causality: We utilize a cell-free radioligand assay to isolate the direct thermodynamic binding event (Kᵢ) from confounding cellular variables such as membrane permeability, metabolic degradation, or efflux pump activity.
Self-Validation Logic:
Total Binding (TB) Control: Recombinant ER + [³H]-estradiol + Vehicle. (Defines the maximum signal ceiling).
Non-Specific Binding (NSB) Control: Recombinant ER + [³H]-estradiol + 1000x excess unlabeled E2. (Defines the background noise floor). Assay is only valid if the TB:NSB ratio is >5:1.
Step-by-Step Methodology:
Preparation: Dilute recombinant human ERα or ERβ to a final concentration of 1 nM in binding buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 10% glycerol, 0.2 mM leupeptin).
Tracer Addition: Add 1 nM of [³H]-17β-estradiol to all assay wells.
Compound Titration: Dispense 4-(3-Methyl-1H-indol-2-yl)phenol and standard inhibitors (Tamoxifen, Fulvestrant) in a 10-point logarithmic dose-response curve (10⁻¹⁰ to 10⁻⁵ M).
Equilibration: Incubate the microplates at 4°C for 18 hours to ensure the binding kinetics reach thermodynamic equilibrium.
Separation: Add dextran-coated charcoal (DCC) suspension to strip unbound radioligand. Centrifuge at 3000 × g for 10 minutes at 4°C.
Quantification: Transfer the supernatant to scintillation vials and quantify radioactivity via liquid scintillation counting. Calculate the IC₅₀ using 4-parameter logistic regression and convert to Kᵢ via the Cheng-Prusoff equation.
Protocol B: ERE-Luciferase Reporter Gene Assay
Causality: Binding affinity (Protocol A) cannot predict functional efficacy. A compound can bind tightly but act as an agonist. We use an Estrogen Response Element (ERE) reporter assay to measure the ligand's ability to physically induce the active ER conformation required for DNA transcription.
Self-Validation Logic:
Basal Control: Vehicle only (Defines assay floor).
Positive Antagonist Control: 1 nM E2 + 100 nM Fulvestrant (Validates that the system is susceptible to competitive inhibition).
Step-by-Step Methodology:
Cell Seeding: Plate ER-positive MCF-7 breast cancer cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Causality: Phenol red is weakly estrogenic, and standard FBS contains endogenous steroids; both must be removed to prevent baseline receptor activation.
Transfection: Transiently transfect cells with a 3xERE-TATA-Luciferase reporter plasmid and a Renilla luciferase control plasmid (for transfection efficiency normalization) using lipofection.
Treatment: After 24 hours, treat cells with 1 nM E2 combined with varying concentrations of 4-(3-Methyl-1H-indol-2-yl)phenol (to test for antagonism) or the compound alone (to test for agonism).
Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using passive lysis buffer.
Detection: Measure luminescence using a Dual-Luciferase assay system. Normalize Firefly luminescence to Renilla luminescence to generate Relative Light Units (RLU).
Screening Cascade Workflow
Fig 2: Self-validating experimental workflow for benchmarking SERM candidates.
References
Komm, B. S., & Mirkin, S. (2007). Update on bazedoxifene: A novel selective estrogen receptor modulator. Clinical Interventions in Aging, 2(3), 301-310. URL:[Link]
Liang, X., et al. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. URL:[Link]
Sharma, R., et al. (2009). Tethered Indoles as Functionalizable Ligands for the Estrogen Receptor. Bioconjugate Chemistry, 20(11), 2068–2073. URL:[Link]
Rink, S. M., et al. (1996). Synthesis and biological activity of DNA damaging agents that form decoy binding sites for the estrogen receptor. Proceedings of the National Academy of Sciences (PNAS), 93(26), 15062-15067. URL:[Link]
MDPI Pharmaceuticals. (2022). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells. URL:[Link]
A Researcher's Guide to Navigating Potential Cross-Reactivity of 4-(3-Methyl-1H-indol-2-yl)phenol in Biochemical Screening Assays
Introduction: The Double-Edged Sword of Privileged Scaffolds The indole and phenol moieties present in 4-(3-Methyl-1H-indol-2-yl)phenol are considered "privileged scaffolds" in medicinal chemistry. Their structural featu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Double-Edged Sword of Privileged Scaffolds
The indole and phenol moieties present in 4-(3-Methyl-1H-indol-2-yl)phenol are considered "privileged scaffolds" in medicinal chemistry. Their structural features allow them to interact with a wide range of biological targets, making them a common starting point for drug discovery campaigns. However, this promiscuity can be a double-edged sword, as these same features can lead to non-specific interactions and interference in biochemical screening assays. Such interference can result in false-positive hits, wasting valuable time and resources.
This guide provides a comprehensive overview of the potential cross-reactivity of 4-(3-Methyl-1H-indol-2-yl)phenol and similar molecules. We will delve into the common mechanisms of assay interference, provide detailed experimental protocols to identify and mitigate these effects, and offer guidance on how to confidently validate your screening hits. Our aim is to equip researchers with the knowledge and tools to navigate the complexities of screening compounds with Pan-Assay Interference (PAINS) potential.[1][2]
Understanding the Structural Alerts in 4-(3-Methyl-1H-indol-2-yl)phenol
The structure of 4-(3-Methyl-1H-indol-2-yl)phenol contains two key substructures that are known to be associated with assay interference:
The Phenol Group: Phenolic compounds are notorious for their potential to interfere in assays through multiple mechanisms, including aggregation, redox cycling, and hydrogen bonding-mediated non-specific interactions.[3][4][5][6][7]
The Indole Group: The indole ring system is a common feature in many biologically active compounds, but it is also a known fluorophore.[8][9][10] This intrinsic fluorescence can directly interfere with fluorescence-based assay readouts.
The combination of these two moieties in a single molecule raises a red flag and necessitates a thorough investigation of its potential for cross-reactivity.
Common Mechanisms of Assay Interference
A "hit" in a high-throughput screen is only the beginning of the story. It is crucial to determine if the observed activity is a genuine, specific interaction with the target of interest or an artifact of assay interference. For a molecule like 4-(3-Methyl-1H-indol-2-yl)phenol, several common interference mechanisms should be considered:
Compound Aggregation
At certain concentrations, small molecules can self-associate to form colloidal aggregates. These aggregates can non-specifically inhibit enzymes and other proteins by sequestering them. This is a particularly common issue with phenolic compounds.[3][5][7][11]
Key Characteristics of Aggregation-Based Inhibition:
Inhibition is often sensitive to the presence of non-ionic detergents.[1][12]
Dose-response curves may exhibit unusually steep Hill slopes.[11]
Inhibition can be time-dependent.
Autofluorescence
Many organic molecules, including those with indole rings, can absorb light at one wavelength and emit it at a longer wavelength.[8][10] If the excitation and emission spectra of the compound overlap with those of the assay's fluorophore, it can lead to a false-positive signal.[13][14]
How to Identify Autofluorescence:
Measure the fluorescence of the compound alone in the assay buffer.[2]
A concentration-dependent increase in fluorescence at the assay's detection wavelength is a clear indicator of autofluorescence.[2]
Redox Cycling
Phenolic compounds can be susceptible to oxidation, leading to the formation of reactive quinone-like species. These species can then be reduced back to the phenol by cellular reductants, creating a futile redox cycle that generates reactive oxygen species (ROS). ROS can damage proteins and other assay components, leading to a non-specific loss of signal.[4]
Interference with Assay Technology
Modern biochemical assays often rely on sophisticated detection technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence). While powerful, these technologies can be susceptible to interference from small molecules.[15][16][17][18]
AlphaLISA: This bead-based assay relies on the generation of singlet oxygen. Compounds that can quench singlet oxygen will reduce the assay signal, appearing as inhibitors.[16][19]
HTRF: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. Compounds that absorb light at the donor excitation or emission wavelengths, or at the acceptor emission wavelength, can interfere with the FRET signal.[18]
Experimental Protocols for De-risking Hits
The following protocols are designed to be self-validating systems to help you determine if 4-(3-Methyl-1H-indol-2-yl)phenol or other potential hits are genuine binders or assay-interfering compounds.
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if the test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.[2]
Materials:
Test compound (e.g., 4-(3-Methyl-1H-indol-2-yl)phenol)
Assay buffer
Black, clear-bottom 96- or 384-well plates
Fluorescence microplate reader
Procedure:
Prepare a serial dilution of the test compound in assay buffer, covering the concentration range of interest.
Add the compound dilutions to the wells of the microplate.
Include wells with assay buffer only as a blank control.
Set the plate reader to the excitation and emission wavelengths used in your primary assay.
Measure the fluorescence intensity in each well.
Data Analysis:
Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be interfering with your assay.[2]
Perform the primary enzyme inhibition assay with a concentration-response curve for the test compound in the absence of detergent.
Repeat the assay, but this time include a final concentration of 0.01% Triton X-100 in the assay buffer for all wells (including controls).[12]
Ensure the enzyme is stable and active in the presence of the detergent.
Data Analysis:
Compare the IC50 values obtained in the presence and absence of Triton X-100.
A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indication that the compound's inhibitory activity is due to aggregation.[11][12]
Protocol 3: Orthogonal Assay Confirmation
Objective: To confirm the activity of a hit compound using a secondary assay that has a different detection principle from the primary assay.[20][21][22]
Rationale: If a compound is a true inhibitor of the target, it should show activity in multiple, mechanistically distinct assays. If the activity is only observed in one assay format, it is more likely to be an artifact.[21]
Example Orthogonal Assay Approaches:
Primary Assay Technology
Potential Orthogonal Assay Technology
Principle of Orthogonality
Fluorescence Polarization (FP)
AlphaLISA
Different detection method (FP measures molecular rotation, AlphaLISA is a proximity-based luminescent assay)
HTRF (FRET-based)
Enzyme-Linked Immunosorbent Assay (ELISA)
Different detection method (HTRF is fluorescence-based, ELISA is colorimetric or chemiluminescent)
Luminescence-based (e.g., Kinase-Glo)
Radiometric Assay
Different detection method (luminescence vs. radioactivity)
Label-free (e.g., Surface Plasmon Resonance)
Cellular Thermal Shift Assay (CETSA)
Different environment (in vitro vs. in situ) and detection principle (mass vs. thermal stability)
Procedure:
Select a suitable orthogonal assay for your target.
Validate the orthogonal assay to ensure it is robust and reproducible.
Test the hit compound in the orthogonal assay using a full concentration-response curve.
Data Analysis:
A confirmed hit should demonstrate a similar potency (within a reasonable range, e.g., 3-5 fold) in the orthogonal assay.
A lack of activity in the orthogonal assay suggests that the initial hit was a false positive.[21]
Data Presentation and Interpretation
Table 1: Example Data for Autofluorescence Assessment
Compound Concentration (µM)
Raw Fluorescence (RFU)
Background Corrected Fluorescence (RFU)
100
15,000
14,500
50
8,000
7,500
25
4,200
3,700
12.5
2,100
1,600
6.25
1,050
550
0 (Buffer)
500
0
Table 2: Example Data for Aggregation Assay
Assay Condition
IC50 (µM)
No Detergent
5.2
+ 0.01% Triton X-100
> 100
Visualizing Interference Mechanisms and Workflows
Diagram 1: Potential Interference Pathways of 4-(3-Methyl-1H-indol-2-yl)phenol
Caption: Structural alerts and their potential interference mechanisms.
Diagram 2: Experimental Workflow for Hit Validation
A Comprehensive Guide to the Safe Disposal of 4-(3-Methyl-1H-indol-2-yl)phenol
For professionals engaged in the dynamic fields of research, science, and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. T...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals engaged in the dynamic fields of research, science, and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these compounds are not merely procedural afterthoughts but are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3-Methyl-1H-indol-2-yl)phenol, a specialized indole derivative.
Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document is constructed upon the precautionary principle . The procedures outlined are derived from the known hazardous characteristics of its core chemical moieties: the indole ring and the phenol group. This approach ensures that we operate with the highest degree of caution, treating the substance as hazardous until proven otherwise.
Inferred Hazard Profile and Risk Assessment
The chemical structure of 4-(3-Methyl-1H-indol-2-yl)phenol incorporates both a phenol group, known for its corrosive and toxic properties, and an indole nucleus, common in biologically active molecules. Safety data for analogous compounds suggest that this substance should be handled as a hazardous material.
The primary risks are associated with direct contact and inhalation. Phenolic compounds can cause severe skin burns and eye damage, while indole derivatives may act as irritants.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Potential Hazard
Classification
Rationale and Precaution
Source(s)
Skin Irritation/Corrosion
Assumed Category 2 / 1C
Phenolic compounds are known to cause skin irritation and chemical burns. Prolonged contact must be avoided.
Standard laboratory coat, long pants, and closed-toe shoes.
Prevents incidental skin contact.
Respiratory Protection
Use in a certified chemical fume hood.
A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[9]
Step-by-Step Disposal Protocol
The disposal of 4-(3-Methyl-1H-indol-2-yl)phenol must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sink drain .[5][10]
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[8]
Solid Waste: Collect unused or expired 4-(3-Methyl-1H-indol-2-yl)phenol powder, along with any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips, bench paper), in a designated solid hazardous waste container.[11]
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
Sharps Waste: Any needles, scalpels, or other sharps contaminated with the compound must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.[11]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount for safety and compliance.
Container Choice: Use a container made of chemically resistant material, such as high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.[11] The container must be in good condition, free of leaks or cracks.
Labeling: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:
The full, unambiguous chemical name: "4-(3-Methyl-1H-indol-2-yl)phenol"
The words "Hazardous Waste"
An accurate list of all components and their approximate percentages (if in solution)
The date when waste was first added (the "Accumulation Start Date")
The name and contact information of the responsible researcher or laboratory
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA at or near the point of generation.
Secure Storage: Keep the waste container securely closed at all times, except when actively adding waste.[8]
Location: The SAA should be in a secondary containment tray, away from general lab traffic, and segregated from incompatible materials (e.g., strong oxidizers).[9][11]
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Arrange for disposal well before reaching this limit.
Step 4: Managing Empty Containers
Empty containers that once held 4-(3-Methyl-1H-indol-2-yl)phenol are also considered hazardous waste until properly decontaminated.
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
Collect Rinsate: The solvent used for rinsing (rinsate) is now hazardous waste and must be collected in the appropriate liquid hazardous waste container.[12]
Deface Label: After triple-rinsing, deface or remove the original product label to prevent confusion.
Final Disposal: The cleaned container can now be disposed of as non-hazardous solid waste or recycled, according to your institutional policy.
Step 5: Arranging for Final Disposal
Contact EHS: When your waste container is approximately 90% full or you wish to have it removed, contact your institution's EHS department or its designated hazardous waste contractor.[10][11]
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a waste pickup.
Do Not Transport: Never personally transport hazardous waste across public roads. Disposal must be handled by trained professionals.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Methyl-1H-indol-2-yl)phenol waste streams.
Caption: Workflow for the safe segregation and disposal of 4-(3-Methyl-1H-indol-2-yl)phenol waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the laboratory and contact EHS immediately.[11]
Contain: For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.
Clean-Up: While wearing full PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
This guide is intended to provide a robust framework for the safe handling and disposal of 4-(3-Methyl-1H-indol-2-yl)phenol. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities. By adhering to these principles, we uphold our professional responsibility to protect ourselves, our colleagues, and our shared environment.
References
Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. [Link]
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017, December 18). International Journal of ChemTech Research. [Link]
Safety Data Sheet - 1-Methylindole. (2025, September 7). Thermo Fisher Scientific. [Link]
Kovac's Indole Reagent, Safety Data Sheet. (2019, October 30). Neogen. [Link]
Material Safety Data Sheet - Harmol. (2012, June 11). abx GmbH. [Link]
Safety Data Sheet - Phenol,2-[[(4-methylphenyl)imino]methyl]-. (2024, August 31). Angene Chemical. [Link]
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate. [Link]
4-(di(1H-indol-3-yl)Methyl)phenol — Chemical Substance Information. NextSDS. [Link]
Removal of phenolic compounds from olive mill wastewater (OMW) by tailoring the surface of activated carbon under acidic and basic conditions. (2025, January 15). IWA Publishing. [Link]
Physiochemical Properties and Removal Methods of Phenolic Compounds from Waste Waters. (2022, January 7). IntechOpen. [Link]
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol. PubChem, National Center for Biotechnology Information. [Link]
Indole Env. Fate/Transport. U.S. Environmental Protection Agency (EPA). [Link]
Comprehensive Safety and Handling Guide for 4-(3-Methyl-1H-indol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(3-Methyl-1H-indol-2-yl)phenol. Given t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(3-Methyl-1H-indol-2-yl)phenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the precautionary principle, integrating safety data from structurally similar compounds, namely indole derivatives and substituted phenols. The procedures outlined herein are designed to ensure the highest level of safety in the laboratory.
Hazard Analysis: A Tale of Two Moieties
4-(3-Methyl-1H-indol-2-yl)phenol incorporates both an indole and a phenol functional group. This unique structure necessitates a conservative approach to safety, assuming the potential hazards associated with both classes of compounds.
The Indole Moiety: Indole and its derivatives can be harmful if swallowed and toxic upon skin contact.[1] They are known to cause serious eye irritation and may lead to respiratory irritation.[1][2][3] It is crucial to note that some indole-containing compounds are considered suspected carcinogens, demanding careful handling to minimize exposure.[4]
The Phenol Moiety: Phenol is a highly toxic compound that can be fatal following skin contact, inhalation, or ingestion.[5][6][7] A significant danger of phenol is its rapid absorption through the skin, which can cause severe, and sometimes initially painless, chemical burns.[7][8] Phenolic compounds are also capable of causing severe eye damage.[5][9] For phenol, established Occupational Exposure Limits (OELs) exist, which should be considered as a benchmark for handling any phenolic compound.[5][10][11]
Based on this composite hazard profile, 4-(3-Methyl-1H-indol-2-yl)phenol should be treated as a hazardous substance with the potential for acute toxicity, skin and eye corrosion, and possible long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory for handling 4-(3-Methyl-1H-indol-2-yl)phenol. The following table outlines the minimum required PPE.
PPE Category
Specification
Rationale
Hand Protection
Double gloving with chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][7][12]
Provides robust protection against skin absorption, a primary risk associated with phenolic compounds.[8] Inspect gloves before each use and change them immediately if contamination is suspected.[2]
Eye and Face Protection
Chemical splash goggles meeting ANSI Z.87.1 standards.[13][14] A face shield should be worn over goggles when there is a risk of splashing.[13][15]
Protects against splashes that can cause serious eye damage, a known hazard of both indoles and phenols.[9]
Body Protection
A buttoned, long-sleeved laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[4][6][16]
Prevents skin contact with the compound.
Respiratory Protection
Handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][7][16] If a fume hood is not available, a respirator with appropriate cartridges for organic vapors and particulates may be necessary.[4][12]
Minimizes inhalation exposure, a potential route of toxicity for phenolic compounds.[5]
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Bench to Waste
Adherence to a strict operational protocol is essential for minimizing risk.
Engineering Controls
Ventilation: All handling of 4-(3-Methyl-1H-indol-2-yl)phenol, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood.[4][7][16]
Designated Area: Designate a specific area for working with this compound to prevent the spread of contamination.
Step-by-Step Handling Procedure
Preparation: Before starting, ensure the fume hood is operational and the work surface is covered with disposable, absorbent bench paper.[4] Assemble all necessary equipment and reagents.
Weighing: When weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel.
Solution Preparation: To avoid splashing, slowly add the solid compound to the solvent. Keep containers closed whenever possible.
Post-Handling: After handling, thoroughly wash hands and any exposed skin, even after wearing gloves.[7]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] For phenol exposure, after initial water flushing, treatment with polyethylene glycol (PEG) is often recommended.[8][14] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Cleanup: For small spills, and only if you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite or sand).[17] Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Plan: Responsible Stewardship
The disposal of 4-(3-Methyl-1H-indol-2-yl)phenol and any contaminated materials must be handled as hazardous waste.
Waste Segregation:
Solid Waste: Collect any solid compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container.[17]
Liquid Waste: Collect solutions containing the compound in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[17]
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[16]
Storage and Disposal: Store sealed and labeled waste containers in a designated satellite accumulation area.[17] Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste disposal service.[16][17] Never dispose of this chemical down the drain or in regular trash.[17]
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling 4-(3-Methyl-1H-indol-2-yl)phenol and ensure a safe and productive research environment.
References
BenchChem. (n.d.). Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals.
BenchChem. (n.d.). A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone.
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol.
Sigma-Aldrich. (2025). Safety Data Sheet: Indole.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-Indole, 1-methyl-.
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